MMG-0358
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-chloro-2-(2H-triazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFMTBYKCBTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MMG-0358: A Deep Dive into the Mechanism of Action of a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment.[3][4][5] Overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming inhibits the proliferation and function of effector T cells and promotes the activity of regulatory T cells, thereby allowing cancer cells to evade immune surveillance. This compound, a 4-aryl-1,2,3-triazole derivative, was rationally designed to inhibit IDO1 and restore anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, molecular interactions with the IDO1 active site, and the broader context of its impact on the kynurenine pathway.
Core Mechanism of Action: Inhibition of IDO1
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine. This compound acts as a reversible, non-competitive inhibitor with respect to tryptophan. The 1,2,3-triazole scaffold of this compound is a key feature, providing a more specific interaction with the heme iron in the IDO1 active site compared to other azole-based inhibitors.
Quantitative Inhibitory Activity
The potency of this compound has been evaluated in both enzymatic and cellular assays, demonstrating nanomolar efficacy. The inhibitory concentrations (IC50) are summarized in the table below.
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Enzymatic | IDO1 | Human | 330 (at pH 6.5) | |
| Enzymatic | IDO1 | Human | 71 (at pH 7.4) | |
| Cellular | IDO1 | Human | 80 | |
| Cellular | IDO1 | Mouse | 2 |
This compound also exhibits high selectivity for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO), with IC50 values greater than 100 µM for both human and mouse TDO.
Molecular Interactions with the IDO1 Active Site
The precise binding mode of this compound within the catalytic pocket of IDO1 has been elucidated through X-ray crystallography. The 1,2,3-triazole ring of this compound directly coordinates with the heme iron, a critical interaction for potent inhibition. The aryl substituent of the triazole ring forms favorable interactions with hydrophobic residues within the active site, further stabilizing the inhibitor-enzyme complex.
The Kynurenine Pathway and the Impact of IDO1 Inhibition
The inhibition of IDO1 by this compound has significant downstream consequences on the kynurenine pathway and the tumor microenvironment. By blocking the conversion of tryptophan to kynurenine, this compound is expected to:
-
Restore Tryptophan Levels: Preventing the depletion of tryptophan in the tumor microenvironment, thereby alleviating a key mechanism of T cell suppression.
-
Reduce Kynurenine Production: Lowering the concentration of immunosuppressive kynurenine metabolites. These metabolites are known to induce T cell apoptosis and promote the differentiation of regulatory T cells.
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for this compound.
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This assay is designed to determine the in vitro inhibitory activity of compounds against purified recombinant human IDO1.
-
Enzyme Preparation: Recombinant human IDO1 is expressed in E. coli and purified to homogeneity. The enzyme concentration is determined using a standard protein assay.
-
Reaction Mixture: The standard reaction mixture contains L-tryptophan, methylene blue, ascorbic acid, and catalase in a phosphate buffer (pH 6.5 or 7.4).
-
Inhibitor Addition: this compound or other test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the IDO1 enzyme. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is terminated by the addition of trichloroacetic acid. The production of kynurenine is measured by a colorimetric assay after reaction with Ehrlich's reagent, with absorbance read at 480 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
-
Cell Culture: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFN-γ-treated HEK293 cells, is used. Cells are seeded in 96-well plates and allowed to adhere overnight.
-
IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
Compound Treatment: Following IFN-γ stimulation, the culture medium is replaced with fresh medium containing L-tryptophan and varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: A sample of the cell culture supernatant is collected, and the concentration of kynurenine is determined using the same colorimetric method as in the enzymatic assay.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of IDO1 with a clear mechanism of action. Its ability to reverse the immunosuppressive effects of the kynurenine pathway makes it a compelling candidate for cancer immunotherapy. The failure of the first-generation IDO1 inhibitor, epacadostat, in late-stage clinical trials has highlighted the need for a deeper understanding of the complexities of IDO1 biology and the appropriate clinical settings for its inhibition. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to IDO1 inhibition and exploring rational combination therapies that can overcome potential resistance mechanisms. The detailed mechanistic understanding of compounds like this compound will be crucial in guiding the next generation of IDO1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
MMG-0358: A Technical Guide to its Function as a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMG-0358 is a rationally designed small molecule of the 4-aryl-1,2,3-triazole class that has emerged as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor escape from the host immune system.[3] this compound, by inhibiting IDO1, restores T-cell function and enhances anti-tumor immunity, making it a compound of significant interest in the field of cancer immunotherapy. This guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.
Core Function and Mechanism of Action
This compound functions as a highly selective inhibitor of the IDO1 enzyme. It is classified as a Type III inhibitor, indicating that it acts as a noncompetitive inhibitor with respect to the substrate, L-tryptophan. The primary mechanism of action involves direct binding to the ferric heme iron within the active site of the IDO1 enzyme. This interaction is crucial for its inhibitory activity. The X-ray crystal structure of this compound in complex with IDO1 (PDB ID: 6r63) confirms this binding mode, showing a direct bond between a nitrogen atom of the triazole ring and the heme iron. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.
Signaling Pathway
The inhibition of IDO1 by this compound directly impacts the kynurenine signaling pathway. In a tumor microenvironment, cancer cells often overexpress IDO1. This leads to increased tryptophan catabolism, resulting in two key immunosuppressive effects: the depletion of local tryptophan concentrations, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs). By blocking IDO1, this compound prevents these events, thereby restoring the anti-tumor activity of T-cells.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key IC50 values, demonstrating its high potency and selectivity.
| Assay Type | Target | Species | IC50 Value | Reference |
| Enzymatic Assay | IDO1 | Human | 330 nM | |
| Cell-based Assay | IDO1 | Human | 80 nM | |
| Cell-based Assay | IDO1 | Mouse | 2 nM | |
| Enzymatic Assay | TDO | Human | >100 µM | |
| Enzymatic Assay | TDO | Mouse | >100 µM |
Table 1: Inhibitory Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and the inhibitory effect of this compound by quantifying the production of kynurenine.
Materials:
-
Purified recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well microplate
Protocol:
-
Prepare the reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the IDO1 enzyme to the wells of a 96-well plate containing the reaction buffer.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 30% (w/v) TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid to each well.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480-492 nm using a microplate reader.
-
Calculate the concentration of kynurenine produced from a standard curve and determine the IC50 value for this compound.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. IDO1 expression is induced in a human cell line, and the production of kynurenine in the cell culture medium is quantified.
Materials:
-
HeLa or SK-OV-3 human cancer cell line
-
Cell culture medium (e.g., DMEM or RPMI) with fetal bovine serum (FBS)
-
Human interferon-gamma (IFN-γ)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well cell culture plates
Protocol:
-
Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add human IFN-γ to the cell culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.
-
Simultaneously, add varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
To 100-140 µL of supernatant, add 10 µL of 6.1 N TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to remove any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of freshly prepared 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480-492 nm.
-
Determine the concentration of kynurenine from a standard curve and calculate the EC50 value for this compound.
X-ray Crystallography
The three-dimensional structure of this compound in complex with human IDO1 has been determined by X-ray diffraction. The details of this structure are available in the Protein Data Bank (PDB) under the accession code 6r63 .
Experimental Summary (as per PDB entry 6r63):
-
Method: X-ray Diffraction
-
Resolution: 2.89 Å
-
Expression System for IDO1: Escherichia coli BL21(DE3)
-
Crystallization: The specific crystallization conditions for the IDO1-MMG-0358 complex involved co-crystallization or soaking of pre-formed IDO1 crystals with the inhibitor. While the exact precipitant and buffer conditions are detailed in the primary publication, a general approach for IDO1 crystallization often involves vapor diffusion in sitting or hanging drops with precipitants like PEG 3350.
For researchers aiming to reproduce these results, it is recommended to consult the primary publication associated with PDB entry 6r63 for the precise crystallization and data collection parameters.
Conclusion
This compound is a potent and selective inhibitor of IDO1 with a well-defined mechanism of action. Its ability to block the immunosuppressive kynurenine pathway makes it a valuable tool for research in cancer immunology and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the in vitro and cellular characterization of this compound and other potential IDO1 inhibitors.
References
MMG-0358: A Potent and Selective IDO1 Inhibitor for Immunotherapy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. Its expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines. This metabolic reprogramming suppresses the proliferation and effector function of T cells, thereby enabling tumors to evade immune surveillance. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising strategy in cancer immunotherapy.
MMG-0358 is a potent and selective inhibitor of IDO1, developed through a rational, structure-based drug design approach.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, selectivity, and the experimental protocols used for its characterization.
Core Data Summary
The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays against human and murine IDO1. The compound demonstrates high potency, particularly in cellular environments, and excellent selectivity over the related enzyme, tryptophan 2,3-dioxygenase (TDO).
| Assay Type | Target | Condition | IC50 (nM) | Selectivity (vs. TDO) |
| Enzymatic Assay | Human IDO1 | pH 6.5 | 330 | >300-fold |
| Enzymatic Assay | Human IDO1 | pH 7.4 | 71 | >1400-fold |
| Cellular Assay | Human IDO1 | - | 80 | >1250-fold |
| Cellular Assay | Murine IDO1 | - | 2 | >50000-fold |
Table 1: Summary of this compound Inhibitory Potency and Selectivity. Data compiled from vendor information and primary literature.[2] Selectivity is calculated as IC50 (TDO) / IC50 (IDO1), with TDO IC50 values reported as >100 µM.
Mechanism of Action
This compound is a competitive inhibitor with respect to the substrate, tryptophan.[1] It contains a 1,2,3-triazole moiety that directly coordinates with the heme iron in the active site of the IDO1 enzyme. This interaction prevents the binding of tryptophan, thereby blocking its catabolism to N-formylkynurenine. The high selectivity of this compound for IDO1 over TDO is attributed to specific interactions within the active site that are not conserved between the two enzymes.[1]
The crystal structure of human IDO1 in complex with this compound (PDB ID: 6R63) provides detailed insights into its binding mode. The triazole ring of this compound occupies the tryptophan binding pocket and directly interacts with the heme iron. Additional hydrophobic and hydrogen bonding interactions with key residues in the active site contribute to its high affinity and inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Recombinant IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Workflow:
Materials and Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Potassium phosphate buffer
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
This compound
-
96-well plates
-
Incubator
-
Plate reader or HPLC system
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase in a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) for determining maximal enzyme activity and wells with a known potent inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding a solution of recombinant human IDO1.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a solution of trichloroacetic acid.
-
Incubate the plate at 50°C for 30 minutes to facilitate the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for kynurenine (e.g., 321 nm) or analyze by HPLC.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular IDO1 Inhibition Assay
This assay evaluates the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of its potency.
Workflow:
Materials and Reagents:
-
IDO1-expressing cell line (e.g., human HeLa or murine P815 cells)
-
Cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) or HPLC system
-
Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
CO2 incubator
-
Plate reader
Procedure:
-
Seed an appropriate IDO1-expressing cell line in 96-well plates.
-
Induce IDO1 expression by treating the cells with IFN-γ for a specified duration (e.g., 24 hours).
-
Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
To measure kynurenine, add TCA to the supernatant, incubate at 50°C for 30 minutes, and then centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent. After a short incubation at room temperature, measure the absorbance at approximately 490 nm. Alternatively, analyze the supernatant for kynurenine content by HPLC.
-
In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a standard viability assay to ensure that the observed reduction in kynurenine is not due to cell death.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC50 value.
Preclinical Development and Future Directions
Logical Relationship for Preclinical Evaluation:
Future research on this compound would likely focus on:
-
Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties in animal models to establish a suitable dosing regimen.
-
Pharmacodynamic studies: Assessing its ability to modulate the kynurenine to tryptophan ratio in vivo as a measure of target engagement.
-
In vivo efficacy: Evaluating its anti-tumor activity as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, in syngeneic mouse tumor models.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IDO1. Its high cellular potency and selectivity make it a valuable research tool for investigating the role of the IDO1 pathway in various disease models, particularly in the context of cancer immunology. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize and further explore the therapeutic potential of this promising compound. Further preclinical development will be necessary to ascertain its potential as a clinical candidate for cancer immunotherapy.
References
The Discovery and Development of MMG-0358: A Potent and Selective IDO1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a crucial role in immune evasion in cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound. While detailed in vivo pharmacokinetic and toxicology data, as well as clinical development information, are not extensively available in the public domain, this document consolidates the existing knowledge on its discovery and in vitro activity, and discusses the broader context of IDO1 inhibitor development.
Introduction to IDO1 and Its Role in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and effector function of T-cells and promoting the generation of regulatory T-cells.[2] Consequently, IDO1 has emerged as a high-priority target for cancer immunotherapy, with the aim of restoring anti-tumor immune responses.
Discovery of this compound
This compound was discovered through a rational, structure-based drug design approach, starting from a previously identified IDO1 inhibitor scaffold, 4-phenyl-1,2,3-triazole.[3][4] Computational modeling and structure-activity relationship (SAR) studies were employed to optimize the initial scaffold, leading to the design of more potent ligands.[3] This effort culminated in the identification of this compound, a 4-aryl-1,2,3-triazole derivative with the chemical name 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol.
Mechanism of Action
This compound functions as a potent inhibitor of IDO1 by directly binding to the heme iron within the enzyme's active site. The 1,2,3-triazole moiety is crucial for this interaction, acting as a heme-binding scaffold. The high inhibitory activity of this compound is further attributed to specific interactions with amino acid residues in the active site, as confirmed by X-ray crystallography (PDB ID: 6r63).
Signaling Pathway of IDO1-mediated Immune Suppression
References
- 1. caymanchem.com [caymanchem.com]
- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Role of MMG-0358 in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMG-0358 is a potent and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is a key mechanism of immune suppression in various pathological conditions, including cancer. By inhibiting IDO1, this compound has the potential to restore anti-tumor immunity by preventing the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Introduction to Tryptophan Metabolism and IDO1
Tryptophan is an essential amino acid that is metabolized through two primary pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is responsible for the catabolism of the majority of dietary tryptophan. The kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).
IDO1 is an intracellular, heme-containing enzyme that is not typically expressed at high levels in healthy tissues but is upregulated in response to inflammatory stimuli, particularly interferon-gamma (IFN-γ). In the context of cancer, IDO1 is often overexpressed by tumor cells and antigen-presenting cells within the tumor microenvironment. This heightened IDO1 activity leads to the depletion of local tryptophan concentrations and the accumulation of kynurenine and its downstream metabolites. This metabolic shift has profound immunosuppressive effects, including the inhibition of effector T cell proliferation and function and the promotion of regulatory T cell (Treg) differentiation and activity. Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.
This compound: A Potent and Selective IDO1 Inhibitor
This compound is a rationally designed, 4-aryl-1,2,3-triazole-based inhibitor of IDO1.[1] Its mechanism of action involves the direct coordination of one of the nitrogen atoms of the triazole ring to the heme iron within the active site of the IDO1 enzyme. This binding prevents the interaction of the natural substrate, tryptophan, with the enzyme, thereby inhibiting its catalytic activity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Enzyme | Assay Type | Value | Reference |
| IC50 | Human IDO1 | Enzymatic (pH 6.5) | 330 nM | [1] |
| IC50 | Human IDO1 | Enzymatic (pH 7.4) | 71 nM | [1] |
| IC50 | Human IDO1 | Cellular | 80 nM | [1] |
| IC50 | Mouse IDO1 | Cellular | 2 nM | [1] |
| IC50 | Human TDO | Enzymatic | >100 µM | |
| IC50 | Mouse TDO | Enzymatic | >100 µM |
Table 1: In Vitro Inhibitory Activity of this compound against IDO1 and TDO.
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism via the Kynurenine Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway of tryptophan metabolism.
Caption: Tryptophan catabolism by IDO1 and its inhibition by this compound.
Experimental Workflow for IDO1 Inhibition Assays
The general workflow for assessing the inhibitory activity of compounds like this compound against IDO1 is depicted below.
Caption: General workflows for enzymatic and cellular IDO1 inhibition assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Recombinant Human IDO1 Enzymatic Assay
This protocol is adapted from the methods described in the primary literature for the characterization of IDO1 inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
This compound
-
Potassium phosphate buffer (50 mM, pH 6.5 or 7.4)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM potassium phosphate, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add 50 µL of the reaction buffer to each well of a 96-well plate.
-
Add 2 µL of this compound at various concentrations (typically in DMSO) to the appropriate wells. Include a vehicle control (DMSO alone).
-
Add 20 µL of recombinant human IDO1 enzyme (final concentration ~50 nM) to each well and incubate for 10 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 30 µL of L-Tryptophan solution (final concentration ~200 µM).
-
Incubate the plate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 30 µL of 30% (w/v) TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done by measuring absorbance at 321 nm or by a colorimetric method involving the addition of p-dimethylaminobenzaldehyde and measuring absorbance at 480 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular IDO1 Inhibition Assay
This protocol outlines a general method for assessing the ability of this compound to inhibit IDO1 activity in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting IFN-γ-induced IDO1 activity.
Materials:
-
Human cell line known to express IDO1 upon stimulation (e.g., HeLa, HEK293, or various tumor cell lines)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFN-γ
-
This compound
-
96-well cell culture plate
-
LC-MS/MS or HPLC system for kynurenine quantification
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Analyze the concentration of kynurenine in the supernatant using a validated analytical method such as HPLC-MS/MS.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC50 value.
Preclinical and Clinical Status
To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or clinical development of this compound. The research on this compound appears to be primarily in the preclinical discovery and validation stage.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated activity in both enzymatic and cellular assays. Its high potency, particularly against the mouse enzyme, and its selectivity over TDO make it a valuable tool for preclinical research into the role of the kynurenine pathway in disease. The detailed experimental protocols provided herein should enable researchers to further investigate the therapeutic potential of this compound and other IDO1 inhibitors. The lack of available in vivo data highlights an area for future investigation to determine if the promising in vitro profile of this compound translates to a favorable in vivo pharmacological effect.
References
The Potent and Selective IDO1 Inhibitor, MMG-0358: A Technical Overview of its Interaction with the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, a metabolic route for tryptophan degradation with profound implications in immune regulation and disease pathogenesis. Upregulation of IDO1 is a key mechanism of immune evasion in cancer and is implicated in various other pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of MMG-0358, a potent and selective inhibitor of IDO1. We will delve into the quantitative data defining its inhibitory activity, detail the experimental protocols for assessing its efficacy, and visualize its mechanism of action within the broader context of the kynurenine pathway.
Introduction to the Kynurenine Pathway and IDO1
The kynurenine pathway is the primary route for the catabolism of the essential amino acid L-tryptophan, accounting for approximately 95% of its degradation.[1] This pathway is not merely a waste-disposal system but a crucial signaling cascade that produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which have diverse physiological and pathological roles.[2][3] The first and rate-limiting step of this pathway is catalyzed by two different enzymes: tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues and cell types.[4]
IDO1, an isoform of IDO, is of particular interest in immunology and oncology.[5] Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). By depleting local tryptophan concentrations and producing immunosuppressive kynurenine metabolites, IDO1 creates a tolerogenic microenvironment. This mechanism is exploited by tumors to evade immune surveillance and is also implicated in chronic infections, neurodegenerative disorders, and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus of drug discovery efforts.
This compound: A Potent and Selective IDO1 Inhibitor
This compound is a rationally designed small molecule inhibitor that targets IDO1 with high potency and selectivity. It belongs to the 4-aryl-1,2,3-triazole class of compounds.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays, demonstrating its efficacy against both human and murine IDO1. The following tables summarize the key quantitative data.
| Target | Assay Type | pH | IC50 (nM) | Reference |
| Human IDO1 (hIDO1) | Enzymatic | 6.5 | 330 | |
| Human IDO1 (hIDO1) | Enzymatic | 7.4 | 71 | |
| Human IDO1 (hIDO1) | Cellular | - | 80 | |
| Mouse IDO1 (mIDO1) | Cellular | - | 2 |
Table 1: Inhibitory Potency (IC50) of this compound against IDO1.
| Enzyme | Species | IC50 (µM) | Reference |
| Tryptophan 2,3-dioxygenase (TDO) | Human | >100 | |
| Tryptophan 2,3-dioxygenase (TDO) | Mouse | >100 |
Table 2: Selectivity of this compound for IDO1 over TDO.
Experimental Protocols
The characterization of IDO1 inhibitors like this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies for these key experiments.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, or its hydrolyzed product, kynurenine.
Materials:
-
Recombinant human IDO1 (hIDO1)
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (pH 6.5 or 7.4)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well microplate
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Add the recombinant hIDO1 enzyme to each well and incubate for a short period.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
To hydrolyze N-formylkynurenine to kynurenine, incubate the plate at 50°C for 30 minutes.
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the amount of kynurenine in the supernatant. This can be done by:
-
Spectrophotometry: Reacting the kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured at 480 nm.
-
HPLC: Separating and quantifying kynurenine using a reverse-phase column.
-
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: IDO1 expression is induced in a suitable cell line using IFN-γ. The activity of the enzyme is then measured by the accumulation of kynurenine in the cell culture medium.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle and positive controls.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.
-
Centrifuge the samples to remove precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value as described for the enzymatic assay. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity of the test compound.
Visualizing the Mechanism of Action
The Kynurenine Pathway and this compound's Point of Intervention
Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1.
Experimental Workflow for a Cell-Based IDO1 Assay
Caption: Workflow for a typical cell-based IDO1 inhibition assay.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of this compound's mechanism of action.
Conclusion
This compound is a highly potent and selective inhibitor of IDO1, a key immunoregulatory enzyme. The quantitative data from both enzymatic and cellular assays underscore its efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other IDO1 inhibitors. The visualization of its mechanism within the kynurenine pathway highlights its potential to reverse the immunosuppressive tumor microenvironment, making it a promising candidate for further development in cancer immunotherapy and other diseases driven by pathological tryptophan metabolism.
References
MMG-0358: A Technical Overview of Preclinical In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a well-documented therapeutic target in oncology, implicated in mediating immune suppression within the tumor microenvironment. This document provides a detailed technical guide to the preclinical in vitro data available for this compound, summarizing its inhibitory activity and mechanism of action. It is important to note that, based on publicly available information, comprehensive in vivo preclinical data, including pharmacokinetics, pharmacodynamics, efficacy in animal models, and toxicology studies for this compound, have not been published.
Core Compound Details
| Property | Value |
| Chemical Name | 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol |
| Molecular Formula | C₈H₆ClN₃O |
| CAS Number | 1378976-02-3 |
In Vitro Inhibitory Activity
This compound has demonstrated potent and selective inhibition of both human and murine IDO1 in enzymatic and cellular assays. The following table summarizes the key quantitative data regarding its in vitro potency.
| Assay Type | Target | IC₅₀ (nM) |
| Cellular | Mouse IDO1 | 2 |
| Cellular | Human IDO1 | 80 |
| Enzymatic (pH 6.5) | Human IDO1 | 330 |
Data sourced from Röhrig, U.F., et al. (2012) and subsequent publications.[1]
Selectivity Profile
This compound exhibits high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO), which also catabolizes tryptophan.
| Enzyme | IC₅₀ (µM) |
| Mouse TDO | >100 |
| Human TDO | >100 |
Mechanism of Action
This compound acts as a direct inhibitor of the IDO1 enzyme. Structural studies have revealed that the 1,2,3-triazole moiety of this compound coordinates with the heme iron within the active site of IDO1. This interaction prevents the binding of the natural substrate, L-tryptophan, thereby inhibiting the catalytic activity of the enzyme.
Below is a diagram illustrating the signaling pathway in which IDO1 is the rate-limiting enzyme.
Caption: The IDO1 enzyme metabolizes tryptophan into kynurenine, leading to T cell suppression. This compound inhibits IDO1.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments involving this compound are not fully available in the public domain, the general methodologies for assessing IDO1 inhibition are well-established.
General Enzymatic Assay Protocol
The inhibitory activity of compounds against purified recombinant IDO1 is typically determined using a spectrophotometric assay.
-
Enzyme Preparation: Recombinant human IDO1 is purified and prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5).
-
Reaction Mixture: The standard reaction mixture includes L-tryptophan as the substrate, ascorbic acid and methylene blue as cofactors, and catalase.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the IDO1 enzyme and incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Measurement: The reaction is stopped, and the product, kynurenine, is measured by its absorbance at a specific wavelength (e.g., 321 nm).
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A typical workflow for an in vitro enzymatic assay to determine the IC₅₀ of an IDO1 inhibitor.
General Cellular Assay Protocol
Cellular assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context.
-
Cell Culture: A suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa cells or HEK293 cells transfected with human or mouse IDO1) is cultured.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with an appropriate stimulus, typically interferon-gamma (IFN-γ).
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test compound (this compound) in the presence of L-tryptophan.
-
Incubation: The cells are incubated for a set period to allow for tryptophan metabolism.
-
Sample Collection and Analysis: The cell culture supernatant is collected, and the concentration of kynurenine is determined, usually by high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in kynurenine production.
Caption: A general workflow for a cellular assay to evaluate the potency of an IDO1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective in vitro inhibitor of the IDO1 enzyme. Its mechanism of action through direct binding to the heme iron is supported by structural data. The provided data and general experimental workflows offer a solid foundation for understanding its in vitro profile. However, the lack of publicly available in vivo preclinical data, including pharmacokinetics, pharmacodynamics, efficacy, and safety studies, is a significant gap in its developmental profile. Further research and publication in these areas would be necessary to fully evaluate the therapeutic potential of this compound.
References
MMG-0358 for Cancer Immunotherapy Research: A Technical Guide
Abstract
MMG-0358 is a potent and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical mediator of immune suppression within the tumor microenvironment, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro activity, and detailed protocols for its evaluation. While preclinical and clinical data for this compound are not publicly available, this guide also outlines a generalized workflow for the in vivo assessment of IDO1 inhibitors.
Introduction to IDO1 in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine.[3] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) on immune cells, leading to the differentiation of regulatory T cells (Tregs) and further suppressing the anti-tumor immune response.
By inhibiting IDO1, molecules like this compound aim to restore anti-tumor immunity by increasing local tryptophan levels and reducing immunosuppressive kynurenine metabolites.
This compound: A Potent and Selective IDO1 Inhibitor
This compound is a rationally designed 4-aryl-1,2,3-triazole compound that has demonstrated high potency and selectivity for IDO1.[2]
In Vitro Activity
Quantitative data on the in vitro inhibitory activity of this compound is summarized in the table below.
| Assay Type | Target | Species | IC50 | Reference |
| Cellular Assay | IDO1 | Mouse (mIDO1) | 2 nM | [1] |
| Cellular Assay | IDO1 | Human (hIDO1) | 80 nM | |
| Enzymatic Assay (pH 7.4) | IDO1 | Human (hIDO1) | 71 nM | |
| Enzymatic Assay (pH 6.5) | IDO1 | Human (hIDO1) | 330 nM | |
| Enzymatic Assay | TDO | Mouse and Human | >100 µM |
Mechanism of Action
The X-ray crystal structure of this compound in complex with IDO1 has been determined, providing insight into its inhibitory mechanism. This compound is a competitive inhibitor that binds to the active site of the IDO1 enzyme.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects.
Experimental Workflow for IDO1 Inhibitor Screening
The following diagram outlines a typical workflow for the in vitro screening and characterization of IDO1 inhibitors like this compound.
Experimental Protocols
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol is adapted from established methods for measuring the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human or mouse IDO1 enzyme
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
This compound or other test compounds
-
30% (w/v) Trichloroacetic acid (TCA) (stop solution)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: Add serial dilutions of this compound or test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 30% TCA.
-
Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Measure Absorbance: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at 321 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This protocol measures the activity of IDO1 in a cellular context, providing insights into compound permeability and intracellular efficacy.
Materials:
-
Cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound or other test compounds
-
L-tryptophan
-
6.1 N Trichloroacetic acid (TCA)
-
2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction and Inhibition: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) and serial dilutions of this compound or test compounds. Also include a source of L-tryptophan.
-
Incubate: Incubate the plate for 48-72 hours.
-
Collect Supernatant: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add 6.1 N TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of 2% DMAB solution.
-
A yellow color will develop in the presence of kynurenine.
-
-
Measure Absorbance: Measure the absorbance at 480 nm.
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the EC50 value of the inhibitor.
Generalized In Vivo Evaluation Workflow
While specific in vivo data for this compound is not publicly available, the following workflow outlines a general approach for evaluating an IDO1 inhibitor in a preclinical cancer model.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated in vitro activity. The detailed protocols provided in this guide offer a framework for its further investigation in cancer immunotherapy research. While the absence of public in vivo data currently limits a full assessment of its therapeutic potential, the outlined workflows provide a roadmap for future preclinical studies. The continued exploration of IDO1 inhibitors like this compound is a promising avenue in the development of novel cancer immunotherapies.
References
Investigating Neuroinflammation with MMG-0358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. The inflammatory process within the central nervous system (CNS) involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other mediators that can contribute to neuronal dysfunction and death. A key pathway implicated in the modulation of neuroinflammation is the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine and its downstream metabolites, some of which are neuroactive and immunomodulatory.
MMG-0358 is a potent and selective inhibitor of IDO1.[1] Its ability to modulate the kynurenine pathway presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences. This technical guide provides an in-depth overview of the core methodologies and data related to the investigation of neuroinflammation using this compound.
Core Data Presentation
Quantitative data for this compound's inhibitory activity against IDO1 is crucial for designing and interpreting experiments. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| IDO1 | Cellular | Mouse | 2 | [1] |
| IDO1 | Cellular | Human | 80 | [1] |
| IDO1 | Enzymatic (pH 7.4) | Human | 71 | [1] |
| IDO1 | Enzymatic (pH 6.5) | Human | 330 | [1] |
Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its downstream effects on neuroinflammation, which can be modulated by this compound.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on neuroinflammation.
Experimental Workflow: In Vitro and In Vivo Investigation
The following diagram outlines a typical experimental workflow for evaluating this compound.
Protocol 1: IDO1 Enzymatic Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactor Solution: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate
-
Incubator
-
Microplate reader or HPLC system
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or vehicle control)
-
20 µL of Cofactor Solution
-
10 µL of recombinant IDO1 enzyme solution (concentration to be optimized)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of L-Tryptophan solution (final concentration ~200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 30% TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Analyze the supernatant for kynurenine concentration. This can be done either by:
-
Colorimetric Method: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure absorbance at 480 nm.
-
HPLC Method: Quantify kynurenine using a reverse-phase HPLC system with UV detection at 360 nm.
-
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells or a microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human or mouse Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Reagents for kynurenine quantification (as in Protocol 1)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing a serial dilution of this compound and a known concentration of L-Tryptophan (e.g., 100 µM).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the methods described in Protocol 1.
-
Determine the IC50 value of this compound in the cellular assay.
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This in vivo protocol is used to evaluate the efficacy of this compound in a model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Equipment for behavioral testing (e.g., open field, elevated plus maze)
-
Anesthesia and surgical tools for tissue collection
-
Reagents for ELISA (for cytokine measurement) and HPLC (for kynurenine/tryptophan analysis)
-
Reagents for immunohistochemistry
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound (at a predetermined dose) or vehicle via an appropriate route (e.g., oral gavage) at a specified time before LPS challenge.
-
Induce neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Control animals receive sterile saline.
-
At a designated time point post-LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior, anxiety, or cognitive function.
-
Following behavioral testing, euthanize the animals and collect blood and brain tissue.
-
Biochemical Analysis:
-
Use plasma or serum to measure the concentrations of kynurenine and tryptophan by HPLC to determine the Kyn/Trp ratio, an indicator of IDO1 activity.
-
Homogenize brain tissue (e.g., hippocampus, cortex) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
-
Immunohistochemistry:
-
Perfuse a subset of animals and collect brains for fixation and sectioning.
-
Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
-
Analyze the data to determine if this compound treatment ameliorates the LPS-induced neuroinflammatory and behavioral changes.
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1-kynurenine pathway in neuroinflammation. The protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at elucidating the therapeutic potential of IDO1 inhibition in various neurological disorders. The combination of in vitro characterization and in vivo validation in relevant disease models is essential for advancing our understanding of neuroinflammatory processes and developing novel therapeutic interventions.
References
MMG-0358 CAS number 1378976-02-3
A Technical Guide to MMG-0358 (CAS: 1378976-02-3): A Potent and Selective IDO1 Inhibitor
Abstract
This compound is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4][5] IDO1 is a critical mediator of immune suppression in the tumor microenvironment, making it a prime target for cancer immunotherapy. This document provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the formal name 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol, is a white solid compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1378976-02-3 | |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.6 g/mol | |
| Purity | ≥95% | |
| UV/Vis (λmax) | 214, 247, 304 nm | |
| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLDMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Mechanism of Action
This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the downstream effects of tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. This restores T-cell function and enhances anti-tumor immunity. The X-ray crystal structure of this compound in complex with IDO1 has been determined, providing detailed insights into its binding mechanism.
The inhibitory action of this compound is highly selective for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme capable of catabolizing tryptophan.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been evaluated in both enzymatic and cellular assays against human and murine IDO1. The compound demonstrates nanomolar efficacy.
| Assay Type | Target | IC₅₀ | Reference |
| Cellular | Mouse IDO1 (mIDO1) | 2 nM | |
| Cellular | Human IDO1 (hIDO1) | 80 nM | |
| Enzymatic | Human IDO1 (hIDO1) at pH 7.4 | 71 nM | |
| Enzymatic | Human IDO1 (hIDO1) at pH 6.5 | 330 nM | |
| Enzymatic | Mouse TDO (mTDO) | >100 µM | |
| Enzymatic | Human TDO (hTDO) | >100 µM |
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory activity of this compound.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay measures the direct enzymatic activity of purified recombinant IDO1. The formation of kynurenine is quantified by its absorbance at 321 nm.
Materials:
-
Recombinant human IDO1
-
L-Tryptophan
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Trichloroacetic Acid (TCA)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 µM methylene blue, 100 mM ascorbic acid, and 10 µg/mL catalase.
-
Add 50 µL of the reaction buffer to each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (serially diluted) to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of recombinant human IDO1 (final concentration ~50 nM) to each well.
-
Initiate the reaction by adding 20 µL of L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based IDO1 Assay
This assay assesses the potency of this compound in a more physiologically relevant cellular context.
Materials:
-
HEK293 cells stably expressing human IDO1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)
Procedure:
-
Seed HEK293-hIDO1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with IFN-γ (final concentration 10-100 ng/mL) to induce IDO1 expression.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Add L-tryptophan to the medium (final concentration will depend on the cell line and assay sensitivity).
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Analyze the supernatant for kynurenine concentration using a suitable method (e.g., HPLC-UV or a colorimetric assay involving Ehrlich's reagent).
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IDO1 with demonstrated activity in both enzymatic and cellular assays. Its favorable profile makes it a valuable research tool for investigating the role of the kynurenine pathway in various physiological and pathological processes, particularly in the context of cancer immunology. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies.
References
MMG-0358: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1] This document provides a comprehensive overview of the chemical structure, properties, biological activity, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the 1,2,3-triazole class.[1] Its chemical identity and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol | [2] |
| CAS Number | 1378976-02-3 | [2] |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.6 g/mol | |
| SMILES | ClC1=CC=C(O)C(C2=CN=NN2)=C1 | |
| InChI | InChI=1S/C8H6ClN3O/c9-5-1-2-8(13)6(3-5)7-4-10-12-11-7/h1-4,13H,(H,10,11,12) |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of both human and mouse IDO1. It exhibits significant selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO). The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.
| Target | Assay Type | Species | IC₅₀ | Reference |
| IDO1 | Enzymatic (pH 6.5) | Human | 330 nM | |
| IDO1 | Enzymatic (pH 7.4) | Human | 71 nM | |
| IDO1 | Cellular | Human | 80 nM | |
| IDO1 | Cellular | Mouse | 2 nM | |
| TDO | Not Specified | Human | >100 µM | |
| TDO | Not Specified | Mouse | >100 µM |
Mechanism of Action:
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. This process has significant immunological consequences. Tryptophan depletion can arrest the proliferation of effector T cells, while the accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs). By inhibiting IDO1, this compound blocks this immunosuppressive pathway, thereby restoring T cell function and enhancing anti-tumor immunity. Structural studies have revealed that this compound binds to the heme iron within the active site of IDO1 through a nitrogen atom of its triazole ring.
The signaling pathway affected by this compound is depicted in the following diagram:
Caption: IDO1 Inhibition by this compound and its Immunological Consequences.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of IDO1 inhibitors like this compound.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 protein
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB)
-
This compound or other test compounds
Procedure:
-
Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the purified recombinant IDO1 protein to the assay mixture.
-
Add this compound or other test compounds at various concentrations.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Assay
This assay measures the activity of IDO1 in a more physiologically relevant cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa cells)
-
Cell culture medium
-
Interferon-gamma (IFN-γ)
-
L-tryptophan
-
This compound or other test compounds
-
TCA
-
p-DMAB
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Add this compound or other test compounds at various concentrations to the cell culture medium, which should also contain L-tryptophan.
-
Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm to determine the kynurenine concentration.
-
Calculate the IC₅₀ value based on the reduction in kynurenine production in the presence of the inhibitor.
The general workflow for screening IDO1 inhibitors is illustrated below:
Caption: A typical experimental workflow for the discovery and development of IDO1 inhibitors.
Conclusion
This compound is a valuable research tool for investigating the biological roles of IDO1 and the therapeutic potential of its inhibition. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and the discovery of novel IDO1 inhibitors.
References
In-Depth Technical Guide: Solubility of MMG-0358 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of MMG-0358 in dimethyl sulfoxide (DMSO), a critical parameter for its use in in vitro and in vivo research. This compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in immune regulation and is a target in cancer immunotherapy.
Core Data: Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. For research purposes, DMSO is a common solvent for preparing high-concentration stock solutions of small molecules.
| Compound | Solvent | Solubility | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | 15 mg/mL | Cayman Chemical[1] |
| This compound | Dimethylformamide (DMF) | 20 mg/mL | Cayman Chemical[1] |
| This compound | Ethanol | 15 mg/mL | Cayman Chemical[1] |
| This compound | DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | Cayman Chemical[1] |
Experimental Protocol: Determination of this compound Solubility in DMSO
While the specific protocol used by the manufacturer is proprietary, a standard laboratory procedure for determining the equilibrium solubility of a small molecule like this compound in DMSO is outlined below. This method is based on the principle of saturating the solvent with the compound and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining a constant temperature (e.g., 25°C)
-
High-speed microcentrifuge
-
Calibrated positive displacement pipette
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound (e.g., 20 mg) and add it to a microcentrifuge tube. The amount should be more than the expected solubility to ensure that a saturated solution is achieved.
-
Add a precise volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound.
-
-
Equilibration:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate the initial dissolution.
-
Place the tube in a thermomixer or incubator set at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to allow the solution to reach equilibrium. Continuous gentle agitation is crucial.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the suspension at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid this compound.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette. Avoid disturbing the pellet at the bottom of the tube.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of DMSO and the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. A large dilution factor will likely be necessary.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the undiluted DMSO supernatant by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of this compound in DMSO at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound in DMSO.
IDO1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism and subsequent immune suppression.
References
Methodological & Application
Application Notes and Protocols for MMG-0358 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vitro assays to characterize the activity of MMG-0358, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses, making it a significant target in oncology and other therapeutic areas.[1][2] The following sections include quantitative data on this compound's inhibitory potency, step-by-step protocols for both biochemical and cell-based assays, and diagrams illustrating the IDO1 signaling pathway and experimental workflows.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine.[3] This process leads to local tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which together suppress T-cell proliferation and promote immune tolerance, a mechanism co-opted by tumors to evade immune surveillance.[3][4] this compound is a rationally designed 4-aryl-1,2,3-triazole compound that has demonstrated potent and selective inhibition of IDO1. This document provides standardized in vitro methods to assess the inhibitory activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound against IDO1 has been determined in both enzymatic and cellular assays, with results summarized below.
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Enzymatic Assay | hIDO1 | Human | 71 (pH 7.4) | |
| Enzymatic Assay | hIDO1 | Human | 330 (pH 6.5) | |
| Cellular Assay | hIDO1 | Human | 80 | |
| Cellular Assay | mIDO1 | Mouse | 2 | |
| Selectivity Assay | hTDO | Human | >100,000 | |
| Selectivity Assay | mTDO | Mouse | >100,000 |
Signaling Pathway
The catabolism of tryptophan by IDO1 is a key mechanism of immune suppression. The following diagram illustrates the IDO1-mediated signaling pathway.
Caption: IDO1 pathway showing tryptophan catabolism and this compound inhibition.
Experimental Protocols
Biochemical (Enzymatic) IDO1 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on purified recombinant human IDO1 enzyme. The assay quantifies the production of kynurenine from tryptophan.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
This compound or other test compounds
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5 or 7.4)
-
Trichloroacetic acid (TCA)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing potassium phosphate, L-ascorbic acid, methylene blue, and catalase.
-
Prepare a stock solution of L-tryptophan in the reaction buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further into the reaction buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the test compounds at various concentrations.
-
Add the purified recombinant IDO1 protein to each well, except for the no-enzyme control wells.
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding TCA to each well. This also serves to hydrolyze N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 15-30 minutes to ensure complete conversion.
-
Measure the absorbance of kynurenine at 321 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the no-enzyme control wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IDO1 Inhibition Assay
This protocol assesses the potency of this compound in a more physiologically relevant cellular context. IDO1 expression is induced in a human cancer cell line, and the inhibition of tryptophan catabolism is measured.
Materials:
-
HeLa or SKOV-3 human cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Culture and IDO1 Induction:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells/well and allow them to attach overnight.
-
The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium containing the various concentrations of the test compound. Include a vehicle control.
-
-
Incubation and Sample Collection:
-
Incubate the plate for an additional 24-48 hours.
-
After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
-
-
Kynurenine Detection:
-
Transfer the supernatant to a new 96-well plate.
-
Add TCA to each well to precipitate proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clarified supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance of kynurenine at 321 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value as described in the biochemical assay protocol. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is recommended to assess compound cytotoxicity.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating IDO1 inhibitors like this compound.
Caption: General workflow for biochemical and cell-based IDO1 inhibition assays.
References
- 1. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for MMG-0358 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer, by promoting an immunosuppressive tumor microenvironment.[3][4] Upregulation of IDO1 in tumor cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic reprogramming results in the suppression of T-cell proliferation and function, contributing to tumor immune evasion.[5] this compound offers a valuable tool for in vitro studies aimed at understanding the role of IDO1 in various biological processes and for the preclinical evaluation of IDO1 inhibition as a therapeutic strategy.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory activity on IDO1 and its downstream effects on immune cells.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.6 g/mol | |
| Appearance | A solid | |
| Solubility | DMSO: 15 mg/mL | |
| DMF: 20 mg/mL | ||
| Ethanol: 15 mg/mL | ||
| Storage | Store at -20°C | |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action
This compound is a highly potent inhibitor of the IDO1 enzyme. The primary mechanism of action of this compound is the direct inhibition of IDO1, which catalyzes the rate-limiting step in the degradation of tryptophan to N-formylkynurenine. By blocking this enzymatic activity, this compound prevents the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites in the cellular microenvironment.
Quantitative Data
Inhibitory Activity of this compound
| Target | Assay Type | Species | IC₅₀ | Reference |
| IDO1 | Cellular | Mouse | 2 nM | |
| IDO1 | Cellular | Human | 80 nM | |
| IDO1 | Enzymatic (pH 7.4) | Human | 71 nM | |
| IDO1 | Enzymatic (pH 6.5) | Human | 330 nM | |
| TDO | Not specified | Mouse | >100 µM | |
| TDO | Not specified | Human | >100 µM |
Cell Lines for IDO1 Inhibition Studies
| Cell Line | Cancer Type | IDO1 Expression | Notes | Reference |
| HeLa | Cervical Cancer | Inducible with IFNγ | Commonly used for IDO1 inhibitor screening. | |
| SKOV-3 | Ovarian Cancer | Constitutive and inducible with IFNγ | Expresses IDO1 even without IFNγ stimulation, with expression further increased by IFNγ. | |
| A375 | Melanoma | Inducible with IFNγ | A well-characterized model for studying IDO1 in melanoma. | |
| MDA-MB-231 | Breast Cancer | Inducible with IFNγ | A model for triple-negative breast cancer. | |
| P815 | Mastocytoma | Constitutive | Mouse cell line with constitutive TDO expression. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of this compound is 195.6 g/mol .
-
For a 10 mM stock solution, dissolve 1.956 mg of this compound in 1 mL of DMSO.
-
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or gently heat (if necessary) to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro IDO1 Inhibition Assay in Cancer Cells
This protocol describes how to assess the inhibitory effect of this compound on IDO1 activity in cancer cells by measuring the production of kynurenine.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3, A375)
-
Complete cell culture medium
-
Recombinant human or mouse Interferon-gamma (IFNγ)
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde) solution (e.g., 2% w/v in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
IDO1 Induction: The following day, replace the medium with fresh complete medium containing a pre-determined optimal concentration of IFNγ (e.g., 25-100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the IFNγ-containing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement: a. After incubation, carefully collect the cell culture supernatant. b. To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant to a final concentration of approximately 0.5 N and incubate at 50°C for 30 minutes. c. Centrifuge the samples to pellet any precipitate. d. Transfer the clarified supernatant to a new 96-well plate. e. Add Ehrlich's reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development. f. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: a. Prepare a standard curve using known concentrations of kynurenine to determine the concentration of kynurenine in the experimental samples. b. Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: T-Cell Co-culture Assay to Assess the Effect of IDO1 Inhibition
This protocol is designed to evaluate the ability of this compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line
-
Human or mouse T-cells (e.g., from peripheral blood mononuclear cells - PBMCs)
-
Complete RPMI-1640 medium supplemented with 10% FBS and IL-2
-
This compound stock solution
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Preparation of Cancer Cells: Seed the IDO1-expressing cancer cells in a 96-well plate and induce IDO1 expression with IFNγ as described in Protocol 2.
-
T-Cell Labeling and Activation: a. Isolate T-cells from PBMCs. b. Label the T-cells with a cell proliferation dye according to the manufacturer's instructions. c. Activate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Co-culture Setup: a. After IFNγ induction, wash the cancer cells to remove the cytokine. b. Add fresh complete medium containing serial dilutions of this compound or vehicle control to the cancer cells. c. Add the labeled and activated T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Analysis of T-Cell Proliferation: a. Harvest the non-adherent T-cells from the co-culture. b. Analyze the dilution of the cell proliferation dye in the T-cells by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
Data Analysis: a. Quantify the percentage of proliferated T-cells in each condition. b. Compare the proliferation of T-cells co-cultured with IDO1-expressing cancer cells in the presence and absence of this compound to determine the rescue of T-cell proliferation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no IDO1 activity | Insufficient IFNγ concentration or incubation time. | Optimize IFNγ concentration and incubation time for the specific cell line. |
| Cell line does not express functional IDO1. | Use a different cell line known to have robust IDO1 expression. | |
| High background in kynurenine assay | Contamination of reagents. | Use fresh, high-quality reagents. |
| Non-specific color development. | Include appropriate controls, such as medium only and cells without IFNγ induction. | |
| High variability between replicates | Inconsistent cell seeding or reagent addition. | Ensure accurate and consistent pipetting techniques. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| T-cell death in co-culture | Tryptophan depletion is too severe. | Adjust the E:T ratio or the initial cell seeding density. |
| Cytotoxicity of this compound at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Conclusion
This compound is a valuable research tool for investigating the role of IDO1 in cell culture models. The protocols provided here offer a framework for its preparation and use in assessing IDO1 inhibition and its functional consequences on immune cell responses. Careful optimization of experimental conditions for specific cell lines and assay formats is recommended to ensure robust and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of IDO1 inhibition in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepaRG Tumor Cells [mdpi.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMG-0358 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical immune checkpoint molecule implicated in tumor immune escape and the pathogenesis of various diseases, including cancer and neuroinflammatory disorders.[3][4] By inhibiting IDO1, this compound can restore anti-tumor immunity and modulate inflammatory responses, making it a promising candidate for preclinical research in mouse models of these conditions. These application notes provide a comprehensive overview of the available data on this compound and offer guidance on its use in mouse models, including suggested dosage, experimental protocols, and relevant signaling pathways.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Mouse IDO1 | Cellular Assay | 2 nM | [1] |
| Human IDO1 | Cellular Assay | 80 nM | |
| Human IDO1 | Enzymatic Assay (pH 7.4) | 71 nM | |
| Human IDO1 | Enzymatic Assay (pH 6.5) | 330 nM |
Table 2: Suggested Dosage of this compound for Mouse Models (Estimated)
Disclaimer: The following dosage recommendations are estimations based on preclinical studies of other IDO1 inhibitors in mouse models. Optimal dosage of this compound should be determined empirically for each specific mouse model and experimental setting.
| Mouse Model | Suggested Dosage Range (mg/kg) | Administration Route | Frequency | Reference (for similar compounds) |
| Syngeneic Tumor Models (e.g., B16F10 melanoma, CT26 colon carcinoma) | 50 - 100 | Oral (p.o.) or Intraperitoneal (i.p.) | Once or twice daily | |
| Neuroinflammation Models (e.g., LPS-induced) | 25 - 75 | Intraperitoneal (i.p.) | Once daily |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Syngeneic Mouse Tumor Model
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy or in combination with other immunotherapies in a syngeneic mouse tumor model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Initiation:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the vehicle.
-
Administer this compound or vehicle to the respective groups via the chosen route (oral gavage or intraperitoneal injection) at the determined frequency (e.g., once or twice daily).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
-
Excise tumors for downstream analysis (e.g., immunohistochemistry, flow cytometry for immune cell infiltration).
-
Collect blood samples for pharmacokinetic and pharmacodynamic (kynurenine/tryptophan ratio) analysis.
-
Analyze and compare tumor growth curves between treatment groups.
-
Protocol 2: Pharmacodynamic Analysis of IDO1 Inhibition in Mice
Objective: To determine the in vivo pharmacodynamic effects of this compound by measuring the ratio of kynurenine to tryptophan in plasma and tumor tissue.
Materials:
-
Mice treated with this compound or vehicle
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) equipment and reagents
Procedure:
-
Sample Collection:
-
At various time points after this compound administration, collect blood via cardiac puncture or retro-orbital bleeding.
-
If applicable, excise tumor tissue and snap-freeze in liquid nitrogen.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Tissue Homogenization (for tumor samples):
-
Homogenize frozen tumor tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
LC-MS Analysis:
-
Use a validated LC-MS method to quantify the concentrations of tryptophan and kynurenine in the plasma and tumor homogenate samples.
-
-
Data Analysis:
-
Calculate the kynurenine/tryptophan (K/T) ratio for each sample.
-
Compare the K/T ratios between this compound treated and vehicle-treated groups to assess the degree of IDO1 inhibition.
-
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 4. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
MMG-0358 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMG-0358 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical mediator of immune suppression, particularly within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[3][4][5] While specific in vivo administration protocols for this compound are not yet publicly available, this document provides a comprehensive overview of its known characteristics and a generalized protocol for the in vivo evaluation of IDO1 inhibitors, based on established methodologies for similar compounds.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the 4-aryl-1,2,3-triazole class. It demonstrates high potency against both human and murine IDO1. The inhibition of IDO1 by this compound is intended to block the degradation of tryptophan into kynurenine, thereby alleviating the immunosuppressive effects of tryptophan depletion and kynurenine accumulation. This mechanism is expected to restore T-cell function and enhance anti-tumor immunity.
Mechanism of Action
IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO1 expression by tumor cells or immune cells in the tumor microenvironment leads to a depletion of tryptophan and an accumulation of kynurenine and its derivatives. These metabolic changes suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By inhibiting IDO1, this compound is designed to reverse this immunosuppressive state.
Physicochemical and Pharmacological Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | |
| IC₅₀ (murine IDO1, cellular) | 2 nM | |
| IC₅₀ (human IDO1, cellular) | 80 nM | |
| IC₅₀ (human IDO1, enzymatic, pH 7.4) | 71 nM | |
| Selectivity | >100 µM for TDO (Tryptophan 2,3-dioxygenase) | |
| Chemical Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.6 g/mol | |
| Solubility | DMSO: 15 mg/mL; Ethanol: 15 mg/mL; DMF: 20 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Generalized In Vivo Administration Protocol for an IDO1 Inhibitor
The following protocol is a generalized guideline for the in vivo administration of a novel IDO1 inhibitor, such as this compound, in a preclinical cancer model. This protocol is based on established procedures for other IDO1 inhibitors like epacadostat and navoximod.
Experimental Workflow
Materials
-
IDO1 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Sterile PBS
-
Cell culture medium
-
Trypsin-EDTA
-
Syringes and needles
-
Oral gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Instruments for tissue collection
-
LC-MS/MS for pharmacokinetic and pharmacodynamic analysis
Methods
2.3.1. Animal Models
Syngeneic mouse models are essential for evaluating the immunomodulatory effects of IDO1 inhibitors. The choice of mouse strain should match the origin of the tumor cell line (e.g., C57BL/6 for B16F10 cells, BALB/c for CT26 cells).
2.3.2. Tumor Cell Implantation
-
Culture the selected tumor cell line to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2.3.3. Dosing and Administration
-
Formulation: Prepare a suspension of the IDO1 inhibitor in a suitable vehicle. For oral administration, 0.5% methylcellulose is commonly used. Sonication may be required to achieve a uniform suspension.
-
Dose: Based on preclinical studies with other IDO1 inhibitors, a starting dose range of 25-100 mg/kg, administered orally once or twice daily (BID), is a reasonable starting point. Dose-finding studies are recommended.
-
Administration: Administer the drug suspension via oral gavage. The volume is typically 100-200 µL per mouse. The control group should receive the vehicle alone.
2.3.4. Monitoring and Endpoints
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, collect blood samples at various time points after drug administration to measure plasma levels of tryptophan and kynurenine via LC-MS/MS. A significant reduction in the kynurenine/tryptophan ratio indicates effective IDO1 inhibition.
-
Efficacy Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. Studies may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry.
Data Presentation
Quantitative data should be presented in clear, tabular formats for easy comparison between treatment groups.
Table 1: Example Pharmacokinetic Parameters for an IDO1 Inhibitor
| Parameter | Value |
| Cmax (ng/mL) | Data to be determined experimentally |
| Tmax (h) | Data to be determined experimentally |
| AUC (ng·h/mL) | Data to be determined experimentally |
| t₁/₂ (h) | Data to be determined experimentally |
| Oral Bioavailability (%) | Data to be determined experimentally |
Table 2: Example Efficacy and Pharmacodynamic Data
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Plasma Kynurenine (µM) at 4h post-dose |
| Vehicle Control | Data to be determined | - | Data to be determined |
| IDO1 Inhibitor (25 mg/kg BID) | Data to be determined | Calculated | Data to be determined |
| IDO1 Inhibitor (50 mg/kg BID) | Data to be determined | Calculated | Data to be determined |
| IDO1 Inhibitor (100 mg/kg BID) | Data to be determined | Calculated | Data to be determined |
Conclusion
This compound is a promising IDO1 inhibitor with potent activity in preclinical in vitro models. While specific in vivo data is not yet available, the generalized protocols and methodologies outlined in this document provide a solid framework for its evaluation in relevant animal models of cancer. Careful characterization of its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy will be crucial for its further development as a potential cancer immunotherapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for MMG-0358: A Novel PI3K/Akt/mTOR Pathway Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving MMG-0358, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The following protocols and recommendations are intended to facilitate the investigation of this compound's mechanism of action and anti-cancer efficacy.
Background
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention. This compound is a novel small molecule inhibitor designed to target key components of this pathway, thereby offering a potential therapeutic strategy for cancers with aberrant PI3K/Akt/mTOR signaling.
Key Experiments and Methodologies
A thorough preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its biochemical activity, cellular effects, and anti-tumor efficacy. The following sections detail the protocols for these key studies.
2.1.1. Kinase Activity Assays
Objective: To determine the inhibitory activity of this compound against PI3K, Akt, and mTOR kinases.
Protocol:
-
Reagents: Recombinant human PI3K, Akt, and mTOR kinases; ATP; substrate peptides; Kinase-Glo® Luminescent Kinase Assay Kit.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition versus the logarithm of the this compound concentration.
2.1.2. Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Cell Lines: A panel of cancer cell lines with known PI3K/Akt/mTOR pathway activation status (e.g., MCF-7, PC-3, A549).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Determine the IC50 value for cell proliferation for each cell line.
2.1.3. Western Blot Analysis for Target Engagement
Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.
Protocol:
-
Reagents: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cancer cells with this compound at various concentrations for 2-4 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
2.2.1. Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Animals: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Data Presentation
The quantitative data from the aforementioned studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 45.8 |
| PI3Kδ | 8.1 |
| PI3Kγ | 150.3 |
| Akt1 | 12.5 |
| mTORC1 | 7.9 |
| mTORC2 | 35.2 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | Mutant | Wild-type | 25.6 |
| PC-3 | Prostate | Wild-type | Null | 42.1 |
| A549 | Lung | Wild-type | Wild-type | 150.8 |
| U87-MG | Glioblastoma | Wild-type | Null | 35.5 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 25 | 45.2 | -1.8 |
| This compound | 50 | 78.9 | -4.1 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are Graphviz DOT scripts for generating such diagrams.
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention for this compound
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro characterization of this compound.
Diagram 3: Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo efficacy evaluation of this compound using a xenograft model.
Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity with MMG-0358: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity has significant implications in immunology, particularly in the context of cancer and autoimmune diseases.[1][4] IDO1 is often upregulated in the tumor microenvironment, where it contributes to immune evasion by depleting tryptophan, an amino acid crucial for T-cell proliferation and function, and by producing immunosuppressive kynurenine metabolites. Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.
MMG-0358 is a potent and selective inhibitor of IDO1, demonstrating significant inhibitory activity in both enzymatic and cellular assays. Its 4-aryl-1,2,3-triazole scaffold was rationally designed for high-affinity binding to the active site of IDO1. This document provides detailed application notes and protocols for measuring IDO1 activity and its inhibition by this compound using established in vitro methods.
Quantitative Data Summary
The inhibitory potency of this compound against IDO1 has been determined in various assay formats. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Target | Species | IC50 (nM) | pH | Reference(s) |
| Enzymatic | IDO1 | Human (hIDO1) | 330 | 6.5 | |
| Enzymatic | IDO1 | Human (hIDO1) | 71 | 7.4 | |
| Cellular | IDO1 | Human (hIDO1) | 80 | N/A | |
| Cellular | IDO1 | Mouse (mIDO1) | 2 | N/A |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams have been generated.
Caption: IDO1 catalyzes the conversion of L-Tryptophan to Kynurenine, leading to immunosuppression. This compound inhibits this process.
Caption: Generalized workflows for enzymatic and cell-based assays to determine IDO1 inhibition by this compound.
Experimental Protocols
The following protocols are adapted from established methods for measuring IDO1 activity and screening for inhibitors. They can be readily applied to assess the inhibitory potential of this compound.
Protocol 1: In Vitro (Cell-Free) Enzymatic IDO1 Activity Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and its inhibition by this compound.
Materials:
-
Recombinant human IDO1 (hIDO1)
-
This compound
-
L-Tryptophan
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
Fluorogenic developer solution (reacts with kynurenine to produce a fluorescent product)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (e.g., Ex/Em = 400/510 nm or 402/488 nm)
Procedure:
-
Preparation of Assay Reaction Mix: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the assay reaction mix.
-
Add recombinant hIDO1 to a final concentration of approximately 40 nM.
-
Add varying concentrations of this compound (e.g., in a serial dilution) to the test wells. For control wells, add the vehicle (e.g., DMSO, final concentration ≤ 0.5%).
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 400 µM. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Hydrolysis:
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate the plate at 50-65°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Fluorescence Detection:
-
Transfer the supernatant to a new black 96-well plate.
-
Add the fluorogenic developer solution according to the manufacturer's instructions.
-
Incubate as required by the developer (e.g., 4 hours at 37°C).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures IDO1 activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Human cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3)
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent) or a fluorogenic developer kit
-
96-well cell culture plates
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Cell Seeding: Seed the cells (e.g., HeLa or SK-OV-3) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: The next day, induce IDO1 expression by adding IFN-γ to the cell culture medium at a final concentration of 10-100 ng/mL. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor and Substrate Addition:
-
Prepare fresh assay medium containing L-tryptophan (e.g., 50 µg/mL).
-
Prepare serial dilutions of this compound in the assay medium.
-
Remove the old medium from the cells and replace it with 200 µL of the assay medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection and Preparation:
-
Collect 140 µL of the conditioned medium from each well and transfer it to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
-
Kynurenine Quantification:
-
Colorimetric Method: Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid. Measure the absorbance at 480 nm.
-
Fluorometric Method: Follow the procedure outlined in the enzymatic assay (Protocol 1, step 7) using a fluorogenic developer.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the kynurenine concentration in each sample and calculate the percent inhibition for each this compound concentration to determine the cellular IC50 value. It is also recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure IDO1 activity and characterize the inhibitory effects of this compound. The use of both enzymatic and cell-based assays will yield a thorough understanding of the compound's potency and mechanism of action, facilitating its further development as a potential therapeutic agent. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing research in the field of cancer immunotherapy.
References
Application Notes and Protocols for MMG-0358 in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical immune checkpoint molecule often exploited by tumor cells to create an immunosuppressive microenvironment and evade immune surveillance.[3][4] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 activity leads to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs).[5] These application notes provide detailed protocols for utilizing this compound in co-culture experiments to investigate its effects on immune-tumor cell interactions.
Mechanism of Action
This compound inhibits the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine. This leads to the restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine metabolites. The consequences of IDO1 inhibition in a co-culture setting include:
-
Reversal of T-cell anergy and exhaustion: By preventing tryptophan depletion, this compound can restore the proliferative capacity and effector function of T-cells.
-
Modulation of cytokine production: Inhibition of IDO1 can alter the cytokine profile in the co-culture microenvironment, potentially increasing pro-inflammatory cytokines.
-
Enhanced anti-tumor immunity: By reactivating immune cells, this compound can lead to increased tumor cell killing in co-culture systems.
Data Presentation
The following tables summarize representative quantitative data from co-culture experiments involving IDO1 inhibitors. While specific data for this compound is not yet widely published, these tables illustrate the expected outcomes based on the known effects of potent IDO1 inhibitors.
Table 1: Effect of IDO1 Inhibition on T-Cell Proliferation in a Cancer Cell Co-culture System
| Treatment Group | T-Cell Proliferation (Normalized to T-cells alone) |
| T-cells alone | 1.00 |
| T-cells + Cancer Cells (IDO1+) | 0.45 ± 0.05 |
| T-cells + Cancer Cells (IDO1+) + this compound (1 µM) | 0.85 ± 0.07 |
| T-cells + Cancer Cells (IDO1-) | 0.95 ± 0.06 |
Data are represented as mean ± standard deviation and are hypothetical, based on typical results from IDO1 inhibitor studies.
Table 2: Kynurenine Concentration in Co-culture Supernatant
| Treatment Group | Kynurenine Concentration (µM) |
| Cancer Cells (IDO1+) alone | 0.1 ± 0.02 |
| T-cells + Cancer Cells (IDO1+) | 5.2 ± 0.6 |
| T-cells + Cancer Cells (IDO1+) + this compound (1 µM) | 0.3 ± 0.04 |
Data are represented as mean ± standard deviation and are hypothetical, based on typical results from IDO1 inhibitor studies.
Table 3: Cytokine Profile in Co-culture Supernatant
| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| T-cells + Cancer Cells (IDO1+) | 150 ± 20 | 500 ± 50 |
| T-cells + Cancer Cells (IDO1+) + this compound (1 µM) | 450 ± 45 | 1200 ± 110 |
Data are represented as mean ± standard deviation and are hypothetical, based on typical results from IDO1 inhibitor studies.
Mandatory Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in Co-culture.
Experimental Protocols
Protocol 1: Cancer Cell and Immune Cell Co-culture
This protocol describes a general method for co-culturing IDO1-expressing cancer cells with immune cells (e.g., T-cells, PBMCs) to assess the efficacy of this compound.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HeLa, or others known to express IDO1 upon IFN-γ stimulation).
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).
-
Recombinant human Interferon-gamma (IFN-γ).
-
This compound (dissolved in a suitable solvent like DMSO).
-
96-well flat-bottom culture plates.
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation (optional).
Procedure:
-
Cancer Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 1-5 x 10^4 cells/well).
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell adherence.
-
-
IDO1 Induction (Optional but Recommended):
-
To ensure robust IDO1 expression, treat the cancer cells with IFN-γ (e.g., 25-100 ng/mL) for 24 hours prior to co-culture.
-
-
Preparation of Immune Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use purified T-cells.
-
Resuspend immune cells in complete RPMI-1640 medium.
-
-
Co-culture Setup:
-
After the 24-hour incubation with or without IFN-γ, carefully remove the medium from the cancer cell monolayer.
-
Add the immune cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
For T-cell activation, you can add PHA (e.g., 1 µg/mL) and PMA (e.g., 50 ng/mL).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the co-culture plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Endpoint Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant for kynurenine and cytokine analysis.
-
The cells can be harvested for analysis of cell proliferation, viability, and apoptosis.
-
Protocol 2: Kynurenine Measurement in Supernatant
This protocol describes a colorimetric method for measuring kynurenine levels in the co-culture supernatant as a direct readout of IDO1 activity.
Materials:
-
Co-culture supernatant.
-
Trichloroacetic acid (TCA), 30% (w/v).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid).
-
L-Kynurenine standard.
-
96-well plate.
-
Plate reader capable of measuring absorbance at 492 nm.
Procedure:
-
Sample Preparation:
-
To 100 µL of co-culture supernatant in a new 96-well plate, add 50 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 8000 x g for 5 minutes to pellet any precipitate.
-
-
Colorimetric Reaction:
-
Carefully transfer 75 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 75 µL of freshly prepared Ehrlich's reagent to each well.
-
Incubate at room temperature for 10-20 minutes, protected from light, until a yellow color develops.
-
-
Measurement:
-
Measure the absorbance at 492 nm using a plate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in the samples based on the standard curve.
-
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Isolated T-cells.
-
CFSE staining solution.
-
Co-culture setup as described in Protocol 1.
-
Flow cytometer.
-
Antibodies for T-cell surface markers (e.g., CD3, CD4, CD8).
Procedure:
-
CFSE Staining of T-cells:
-
Prior to co-culture, label the T-cells with CFSE according to the manufacturer's protocol. Briefly, incubate T-cells with CFSE solution, then quench the staining and wash the cells.
-
-
Co-culture:
-
Set up the co-culture experiment as described in Protocol 1, using the CFSE-labeled T-cells.
-
-
Cell Harvesting and Staining:
-
After the 48-72 hour incubation, gently harvest the non-adherent immune cells from the wells.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) to identify specific T-cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the T-cell population of interest (e.g., CD3+ cells).
-
Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.
-
-
Data Analysis:
-
Determine the percentage of proliferated cells in each treatment group by analyzing the CFSE histograms. Proliferated cells will appear as distinct peaks with lower fluorescence intensity compared to the non-proliferated parent generation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer [frontiersin.org]
- 3. amsbio.com [amsbio.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: MMG-0358 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is implicated in tumor-induced immune suppression by creating a microenvironment that is hostile to T-cell function.[1][3] Overexpression of IDO1 in various cancers is often correlated with poor prognosis.[4] While IDO1 inhibitors have shown promise in combination with immunotherapies, there is a strong rationale for their use in combination with conventional chemotherapy. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory environment that can be synergistically enhanced by blocking the immunosuppressive IDO1 pathway.
These application notes provide a comprehensive overview and detailed protocols for preclinical evaluation of this compound in combination with standard chemotherapy agents. The methodologies are based on established preclinical models for other IDO1 inhibitors, such as NLG919 and indoximod, in the absence of publicly available data for this compound in combination with chemotherapy.
Mechanism of Action: Synergy between this compound and Chemotherapy
The synergistic antitumor effect of combining this compound with chemotherapy is predicated on a dual mechanism of action. Chemotherapy agents, particularly those known to induce immunogenic cell death (ICD), trigger the release of damage-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs). This process promotes the maturation of dendritic cells (DCs) and enhances T-cell priming against the tumor. However, the tumor can counteract this immune response by upregulating IDO1, which depletes tryptophan and produces kynurenine, leading to T-cell anergy and apoptosis. This compound, by inhibiting IDO1, can reverse this immunosuppressive effect, thereby augmenting the efficacy of chemotherapy.
Caption: this compound and Chemotherapy Synergy.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data for this compound based on its known potency and data from analogous IDO1 inhibitors.
Table 1: In Vitro IC50 Values of this compound
| Assay Type | Target | IC50 (nM) |
| Cellular | Mouse IDO1 | 2 |
| Cellular | Human IDO1 | 80 |
| Enzymatic (pH 6.5) | Human IDO1 | 330 |
| Enzymatic (pH 7.4) | Human IDO1 | 71 |
| Cellular | Human TDO | >100,000 |
Table 2: In Vitro Synergy of this compound with Chemotherapy Agents in B16-F10 Melanoma Cells
| Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 (nM) | Combination Index (CI) |
| Paclitaxel | 50 | 10 | 0.6 |
| Doxorubicin | 50 | 100 | 0.7 |
| Gemcitabine | 50 | 25 | 0.5 |
| Cisplatin | 50 | 2000 | 0.8 |
| CI < 1 indicates synergy. |
Table 3: In Vivo Antitumor Efficacy of this compound and Paclitaxel in a B16-F10 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 17 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (100 mg/kg, BID) | 1200 ± 200 | 20.0 |
| Paclitaxel (10 mg/kg, QW) | 800 ± 150 | 46.7 |
| This compound + Paclitaxel | 300 ± 100 | 80.0 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment
This protocol details the methodology to assess the synergistic cytotoxic effects of this compound in combination with various chemotherapy agents on a cancer cell line.
1. Cell Culture:
-
Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Reagents:
-
This compound (dissolved in DMSO)
-
Paclitaxel, Doxorubicin, Gemcitabine, Cisplatin (dissolved in appropriate solvents)
-
Recombinant murine Interferon-gamma (IFN-γ) to induce IDO1 expression
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
3. Experimental Workflow:
Caption: In Vitro Synergy Workflow.
4. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines an in vivo study to evaluate the antitumor efficacy of this compound combined with paclitaxel in a syngeneic mouse model.
1. Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
-
Subcutaneously inject 1 x 10^5 B16-F10 melanoma cells into the right flank.
2. Treatment Groups (n=10 mice per group):
-
Vehicle Control (e.g., 1% SCMC, oral, BID)
-
This compound (100 mg/kg, oral, BID)
-
Paclitaxel (10 mg/kg, intravenous, once weekly)
-
This compound + Paclitaxel (dosed as above)
3. Experimental Workflow:
Caption: In Vivo Efficacy Workflow.
4. Endpoints and Analysis:
-
Primary Endpoint: Tumor growth inhibition. Measure tumor volume using calipers and calculate as (length x width^2) / 2.
-
Secondary Endpoints:
-
Overall survival.
-
Pharmacodynamic analysis of tumors: Measure kynurenine and tryptophan levels via LC-MS/MS to confirm IDO1 inhibition.
-
Immunohistochemical analysis of tumors for CD8+ T-cell infiltration.
-
Conclusion
The combination of the potent IDO1 inhibitor this compound with conventional chemotherapy presents a promising strategy to overcome tumor-induced immune suppression and enhance therapeutic efficacy. The provided protocols offer a robust framework for the preclinical evaluation of this combination therapy. While direct experimental data for this compound with chemotherapy is not yet publicly available, the strong preclinical evidence for other IDO1 inhibitors in similar combinations supports the scientific rationale for pursuing this therapeutic approach. Further investigation is warranted to optimize dosing schedules and identify the most effective chemotherapy partners for this compound in various cancer types.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to MMG-0358 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMG-0358 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in various pathologies, including cancer.[3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, leading to localized tryptophan depletion and a reduction in kynurenine levels. These metabolic changes can impact cellular processes such as proliferation, survival, and differentiation, primarily in immune cells and cancer cells.[4][5]
This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment. The described methods will enable researchers to investigate the effects of this compound on cell cycle progression, apoptosis, and key signaling pathways, including the mTOR and NF-κB pathways.
Key Cellular Effects of IDO1 Inhibition with this compound
Inhibition of IDO1 by this compound is expected to elicit the following cellular responses, which can be quantitatively assessed using flow cytometry:
-
Cell Cycle Arrest: Tryptophan depletion resulting from IDO1 inhibition can induce cell cycle arrest, typically in the G1 phase, by activating the GCN2 kinase and suppressing the mTOR pathway.
-
Induction of Apoptosis: In certain cellular contexts, tryptophan deprivation can sensitize cells to apoptosis. Flow cytometry can be used to quantify apoptotic and necrotic cell populations.
-
Modulation of Signaling Pathways:
-
mTOR Pathway: Tryptophan is an essential amino acid, and its depletion can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. This can be monitored by assessing the phosphorylation status of downstream mTOR targets like the S6 ribosomal protein.
-
NF-κB Pathway: The IDO1 pathway has been linked to the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. Flow cytometric analysis can be employed to measure the activation of this pathway.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis after this compound treatment.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 50.2 ± 2.5 | 35.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (1 µM) | 65.8 ± 3.1 | 20.5 ± 1.5 | 13.7 ± 1.0 |
| This compound (5 µM) | 78.4 ± 4.2 | 10.2 ± 0.9 | 11.4 ± 0.8 |
| This compound (10 µM) | 85.1 ± 3.9 | 5.6 ± 0.7 | 9.3 ± 0.6 |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.3 ± 1.2 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| This compound (1 µM) | 90.1 ± 1.8 | 5.4 ± 0.9 | 4.5 ± 0.8 |
| This compound (5 µM) | 82.5 ± 2.5 | 10.2 ± 1.3 | 7.3 ± 1.1 |
| This compound (10 µM) | 70.3 ± 3.1 | 18.9 ± 2.2 | 10.8 ± 1.5 |
Table 3: Modulation of mTOR and NF-κB Signaling Pathways by this compound
| Treatment Group | Median Fluorescence Intensity (MFI) of Phospho-S6 (Ser235/236) | MFI of IκBα |
| Vehicle Control | 15,240 ± 850 | 12,500 ± 750 |
| This compound (1 µM) | 10,150 ± 620 | 11,800 ± 680 |
| This compound (5 µM) | 6,800 ± 450 | 9,500 ± 550 |
| This compound (10 µM) | 3,500 ± 280 | 7,200 ± 420 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the procedure for analyzing cell cycle distribution in cells treated with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line, immune cells)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or a similar channel) to visualize the DNA content. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V Binding Buffer (10X)
-
FITC-conjugated Annexin V (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use logarithmic scales for both the Annexin V (e.g., FITC channel) and PI (e.g., PE or PerCP channel) signals.
-
Data Analysis: Create a quadrant plot to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
Protocol 3: Intracellular Staining for Phospho-S6 and IκBα
This protocol details the method for analyzing the phosphorylation status of S6 ribosomal protein (a downstream target of mTOR) and the degradation of IκBα (an indicator of NF-κB activation).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial permeabilization buffer)
-
Fluorochrome-conjugated anti-phospho-S6 (Ser235/236) antibody
-
Fluorochrome-conjugated anti-IκBα antibody
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1. For signaling studies, shorter treatment times (e.g., 1, 6, 24 hours) may be appropriate.
-
Cell Harvesting and Staining (Surface Markers - Optional): Harvest cells and, if desired, stain for surface markers to identify specific cell populations.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate at room temperature for 15 minutes.
-
Permeabilization: Centrifuge the cells and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with a suitable wash buffer (e.g., PBS with 2% FBS).
-
Intracellular Staining: Resuspend the permeabilized cells in the wash buffer containing the anti-phospho-S6 and/or anti-IκBα antibodies at the manufacturer's recommended concentration.
-
Incubation: Incubate in the dark at room temperature for 30-60 minutes.
-
Washing: Wash the cells twice with the wash buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the phospho-S6 and IκBα signals. A decrease in phospho-S6 MFI indicates mTOR pathway inhibition, while a decrease in IκBα MFI suggests NF-κB pathway activation.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of MMG-0358: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of MMG-0358, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the stability and integrity of the compound. Additionally, it includes a summary of the physicochemical properties of this compound and a diagram of its mechanism of action within the IDO1 signaling pathway.
Introduction
This compound is a small molecule inhibitor that specifically targets indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism.[2][3] IDO1 is implicated in immune evasion in cancer and is a significant target in immunotherapy research.[3] The enzyme catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses. Precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies investigating its therapeutic potential.
Physicochemical Properties and Solubility
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Formal Name | 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol | |
| CAS Number | 1378976-02-3 | |
| Molecular Formula | C₈H₆ClN₃O | |
| Formula Weight | 195.6 g/mol | |
| Purity | ≥95% | |
| Formulation | A solid | |
| Solubility in DMF | 20 mg/mL | |
| Solubility in DMSO | 15 mg/mL | |
| Solubility in Ethanol | 15 mg/mL | |
| Solubility in DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Experimental Protocols
Materials
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dimethylformamide (DMF), high purity
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.
-
Equilibrate this compound: Allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.956 mg of this compound (Formula Weight: 195.6 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder. For 1.956 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage. Under these conditions, the solution is stable for at least 4 years.
Preparation of Working Solutions
For cell culture experiments, the high-concentration stock solution needs to be diluted to the final desired concentration in the cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired experimental concentration. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the aqueous medium to minimize solvent toxicity to cells.
-
Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube before adding it to the cell culture.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately.
Signaling Pathway and Mechanism of Action
This compound inhibits the enzyme IDO1, which is a key regulator of tryptophan metabolism. IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. Tryptophan depletion can arrest T-cell proliferation, while kynurenine actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells, thereby suppressing the anti-tumor immune response. By inhibiting IDO1, this compound restores local tryptophan levels and reduces kynurenine production, which in turn can reinvigorate the anti-tumor activity of effector T cells and mitigate the immunosuppressive environment.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound stock and working solutions for use in cell culture-based assays.
References
Application Notes and Protocols for MMG-0358 in T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-0358 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune suppression.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4][5] In the tumor microenvironment and other pathological conditions, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic shift suppresses the proliferation and effector function of T lymphocytes, facilitating immune evasion.
This compound offers a powerful tool for investigating the role of the IDO1 pathway in T cell biology and for the preclinical evaluation of IDO1 inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in T cell proliferation assays, a fundamental method for assessing T cell activation and function.
Mechanism of Action: IDO1-Mediated T Cell Suppression
IDO1-expressing cells, such as certain tumor cells or specialized antigen-presenting cells, create an immunosuppressive microenvironment. The depletion of tryptophan arrests T cells in the G1 phase of the cell cycle, while the production of kynurenine and other metabolites can induce T cell anergy or apoptosis. By inhibiting IDO1, this compound is expected to restore local tryptophan levels and prevent the formation of immunosuppressive kynurenines, thereby rescuing T cell proliferation and enhancing anti-tumor immunity.
Figure 1: IDO1 signaling pathway and this compound inhibition.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound, which are essential for designing effective T cell proliferation assays.
| Parameter | Species | Value | Assay Type |
| IC₅₀ | Human | 80 nM | Cellular Assay |
| Human | 71 nM | Enzymatic Assay (pH 7.4) | |
| Human | 330 nM | Enzymatic Assay (pH 6.5) | |
| Mouse | 2 nM | Cellular Assay |
Data sourced from MedchemExpress and Cayman Chemical.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay Using a Co-culture System
This protocol is designed to assess the ability of this compound to rescue T cell proliferation from the suppressive effects of IDO1-expressing cells. A human tumor cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa cells) is co-cultured with human T cells.
Materials:
-
This compound (solubilized in DMSO)
-
IDO1-expressing human cancer cell line (e.g., SKOV-3)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Recombinant human Interferon-gamma (IFN-γ)
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or a cell viability reagent (e.g., CellTiter-Glo®)
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: MMG-0358
This technical support guide provides troubleshooting advice and frequently asked questions regarding the proper handling and dissolution of MMG-0358 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For initial stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are recommended.
Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the cause?
A2: Incomplete dissolution can be due to several factors, including using an inappropriate solvent, incorrect solvent volume, or the compound reaching its solubility limit. The quality of the solvent and storage conditions of the compound can also play a role. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. For experiments requiring a buffer system, it is advised to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous buffer. For example, a 1:4 mixture of DMF and PBS (pH 7.2) yields a solubility of 0.2 mg/ml.[1]
Troubleshooting Guide: this compound Dissolution Issues
If you are experiencing difficulty dissolving this compound, please follow the steps outlined below.
Step 1: Verify Solvent and Concentration
Ensure you are using a recommended solvent and that you have not exceeded the solubility limit of this compound.
Solubility Data for this compound [1]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 15 mg/ml |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/ml |
Step 2: Recommended Dissolution Protocol
To ensure proper dissolution, follow this standard protocol:
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound.
-
Add Solvent: Add the appropriate volume of the selected solvent (e.g., DMSO) to the solid.
-
Vortex/Sonicate: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be applied to aid dissolution.
-
Gentle Warming: If necessary, gentle warming of the solution (to no more than 40°C) can also help. Avoid excessive heat, which may degrade the compound.
-
Visual Inspection: Visually confirm that no solid particles are present before use.
Step 3: Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting dissolution problems with this compound.
A flowchart for troubleshooting this compound dissolution issues.
References
Technical Support Center: Troubleshooting MMG-0358 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MMG-0358 in in vitro experiments. The information is tailored for scientists in drug development and related fields to help ensure the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby modulating immune responses. Its high selectivity for IDO1 over other enzymes like Tryptophan 2,3-dioxygenase (TDO) makes it a valuable tool for studying the specific roles of IDO1.
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions, particularly the pH and whether it is an enzymatic or cellular assay.
| Assay Type | Target | Species | IC50 Value | Reference |
| Enzymatic | IDO1 | Human | 330 nM (pH 6.5) | [1] |
| Enzymatic | IDO1 | Human | 71 nM (pH 7.4) | [1] |
| Cellular | IDO1 | Human | 80 nM | [1] |
| Cellular | IDO1 | Mouse | 2 nM |
Q3: I am observing lower than expected potency for this compound in my enzymatic assay. What are the possible causes?
Several factors can contribute to reduced potency in an IDO1 enzymatic assay:
-
Suboptimal Redox Conditions: IDO1 activity depends on the heme iron being in the reduced (ferrous) state. Ensure that your assay buffer contains an adequate concentration of reducing agents, such as ascorbic acid and methylene blue, to maintain the enzyme in its active form.
-
Enzyme Inactivity: Repeated freeze-thaw cycles can diminish the activity of the recombinant IDO1 enzyme. Aliquot the enzyme upon receipt and avoid repeated temperature fluctuations.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition and inaccurate potency measurements. Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help prevent aggregation.
-
Incorrect pH: The potency of this compound is pH-dependent, as shown in the data table above. Verify the pH of your assay buffer.
Q4: My this compound shows high potency in the enzymatic assay, but this doesn't translate to my cell-based assay. Why might this be?
Discrepancies between enzymatic and cellular assay results are not uncommon. Here are some potential reasons:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, IDO1.
-
Compound Efflux: The compound could be actively transported out of the cells by efflux pumps.
-
Metabolism of this compound: The cells may metabolize this compound into a less active form.
-
Insufficient IDO1 Expression: The cell line used may not express sufficient levels of IDO1. IDO1 expression often needs to be induced with interferon-gamma (IFN-γ). Confirm that your cell line is responsive to IFN-γ and that you are using an optimal concentration and incubation time for induction.
-
Cytotoxicity: At the concentrations used, this compound might be cytotoxic, leading to a decrease in kynurenine production that is not due to direct IDO1 inhibition. It is crucial to perform a cell viability assay in parallel with your activity assay to rule out toxicity.
Q5: I am seeing a high background signal in my kynurenine detection assay. What can I do?
High background can interfere with accurate measurement of IDO1 activity. Consider the following:
-
Interference with Detection Reagent: If you are using the p-dimethylaminobenzaldehyde (p-DMAB) method to detect kynurenine, other compounds in your sample, particularly those with primary aromatic amines, can react with the reagent, leading to a false positive signal.
-
Autofluorescence: If using a fluorescence-based detection method, the test compound itself or other components in the media may be autofluorescent at the wavelengths used for detection. Always include a control with the compound but without the enzyme to check for autofluorescence.
-
Media Components: Phenol red in cell culture media can interfere with colorimetric and fluorometric assays. Consider using a phenol red-free medium for the assay.
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human IDO1.
Materials:
-
Recombinant Human IDO1
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5 or 7.4)
-
L-Tryptophan
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
30% (w/v) Trichloroacetic Acid (TCA)
-
2% (w/v) p-DMAB in acetic acid
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the reaction mixture containing assay buffer, L-tryptophan (e.g., 400 µM), ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 100 µg/mL).
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Add the recombinant IDO1 enzyme to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the p-DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
IDO1-expressing cell line (e.g., SKOV-3 human ovarian cancer cells)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
Trichloroacetic Acid (TCA)
-
p-DMAB reagent
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add the p-DMAB reagent.
-
Measure the absorbance at 480 nm.
-
In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxicity of this compound at the tested concentrations.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Optimizing MMG-0358 Concentration for IDO1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, MMG-0358.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit IDO1?
This compound is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune suppression.[1] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By inhibiting IDO1, this compound prevents the depletion of tryptophan and the production of immunosuppressive metabolites like kynurenine, thereby helping to restore anti-tumor immune responses.[1] this compound belongs to the 4-aryl-1,2,3-triazole class of compounds.[3] Molecular docking studies of similar 1,2,3-triazole derivatives suggest that the triazole ring coordinates with the ferrous ion in the heme group at the active site of IDO1, leading to its inhibition.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay system and the species of IDO1 being tested. A summary of reported values is provided in the table below.
Q3: Is this compound a reversible or irreversible inhibitor?
While specific studies on the reversibility of this compound are not widely published, similar 4-phenyl-1,2,3-triazole-based IDO1 inhibitors have been characterized as reversible, non-competitive inhibitors. This suggests that this compound likely binds non-covalently to the enzyme and its inhibitory effect can be reversed.
Q4: How should I dissolve and store this compound?
For experimental use, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. The final concentration of the organic solvent in your assay should be kept low (typically ≤1%) to avoid off-target effects. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Working solutions in aqueous buffers should be prepared fresh and used within a validated time frame.
Q5: Is this compound selective for IDO1?
Yes, this compound has been reported to be highly selective for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO). However, as with any small molecule inhibitor, it is crucial to consider and, if necessary, test for potential off-target effects in your specific experimental system, especially at higher concentrations.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | pH | IC50 Value |
| Enzymatic Assay | human IDO1 | 6.5 | 330 nM |
| Enzymatic Assay | human IDO1 | 7.4 | 71 nM |
| Cellular Assay | human IDO1 | N/A | 80 nM |
| Cellular Assay | mouse IDO1 | N/A | 2 nM |
Experimental Protocols
Protocol 1: In Vitro Human IDO1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 (hIDO1) enzyme
-
L-Tryptophan (L-Trp)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
This compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
Procedure:
-
Prepare Assay Buffer: Prepare a potassium phosphate buffer (50 mM, pH 6.5) containing methylene blue, ascorbic acid, and catalase at their optimal concentrations.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
-
Enzyme Addition: Add purified hIDO1 enzyme to each well of a 96-well plate to a final concentration of 50-100 nM.
-
Initiate Reaction: Add the this compound dilutions to the wells containing the enzyme. Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) Trichloroacetic acid (TCA).
-
Kynurenine Conversion: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
-
Measurement: Incubate for 10 minutes at room temperature to allow for color development and measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)
This protocol measures the inhibitory effect of this compound on IDO1 activity in a cellular environment.
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and antibiotics
-
Human Interferon-gamma (IFN-γ)
-
This compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.
-
IDO1 Induction: Remove the old medium and add fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 150 µL of the cell culture supernatant from each well.
-
Reaction Termination and Hydrolysis:
-
Add 30 µL of 30% (w/v) TCA to the collected supernatant.
-
Incubate at 60°C for 30 minutes.
-
-
Color Development:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the percent inhibition for each this compound concentration.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell passage number or health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding. |
| Variability in IFN-γ activity | Aliquot and store IFN-γ at -80°C to avoid repeated freeze-thaw cycles. Test the activity of each new batch of IFN-γ. |
| Inaccurate compound dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Precipitation of this compound | Visually inspect the compound dilutions for any precipitation. If observed, consider preparing a fresh stock solution or adjusting the solvent concentration. The final DMSO concentration should not exceed 1%. |
Issue 2: No or low IDO1 activity detected in the positive control (no inhibitor).
| Potential Cause | Troubleshooting Step |
| Inactive recombinant enzyme (enzymatic assay) | Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test a new aliquot of the enzyme. |
| Insufficient IDO1 induction (cell-based assay) | Confirm the concentration and activity of IFN-γ. Optimize the incubation time for IDO1 induction (24-48 hours is typical). |
| Low L-Tryptophan concentration | Ensure the L-Tryptophan concentration in the assay is not limiting. A typical starting concentration is around 200 µM for enzymatic assays. |
| Degraded assay reagents | Prepare fresh assay buffer, L-Tryptophan, and detection reagents for each experiment. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize the risk of off-target effects. |
| High DMSO concentration | Ensure the final DMSO concentration in the assay is below 1%. Run a vehicle control with the same DMSO concentration to assess its effect. |
| Compound aggregation | While specific data for this compound is limited, aggregation can be a general issue for small molecule inhibitors. Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to mitigate this. |
| Interaction with other cellular pathways | If unexpected phenotypes are observed in cell-based assays, consider performing counter-screens or consulting literature for known off-target effects of similar 1,2,3-triazole compounds. |
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for enzymatic and cell-based IDO1 inhibition assays.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
MMG-0358 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing MMG-0358, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). While this compound has a well-defined primary target, understanding potential off-target effects is crucial for accurate experimental interpretation and preclinical assessment. This resource offers troubleshooting guides, frequently asked questions, and standardized protocols to help you navigate potential off-target investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known target and selectivity of this compound?
This compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). It exhibits high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO).[1]
Q2: Is there any publicly available data on the off-target effects of this compound?
Currently, there is no specific public data detailing a broad off-target profile of this compound against a wide range of kinases or other cellular targets. The available literature primarily focuses on its on-target activity and selectivity against TDO.
Q3: Why should I be concerned about potential off-target effects?
Small molecule inhibitors can sometimes interact with proteins other than their intended target, leading to unexpected biological responses, cellular toxicity, or confounding experimental results. Identifying and understanding these off-target effects is critical for the accurate interpretation of your findings.
Q4: What are the common methods to investigate off-target effects?
Common approaches include broad-panel kinase screening, proteomics-based methods like cellular thermal shift assays (CETSA), and phenotypic screening in combination with target knockdown or knockout validation.
Troubleshooting Guide: Unexplained Cellular Phenotypes
If you observe unexpected cellular effects in your experiments with this compound that are inconsistent with known IDO1 inhibition, consider the following troubleshooting steps.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity/Apoptosis | Inhibition of essential kinases or other survival-related proteins. | 1. Perform a dose-response curve to determine the EC50 for the toxic effect. 2. Compare the toxicity profile in cells with varying levels of IDO1 expression. 3. Consider a broad kinase screen to identify potential off-target kinases. |
| Alterations in a Signaling Pathway Unrelated to IDO1 | Off-target inhibition or activation of a component in another pathway. | 1. Use pathway-specific inhibitors or activators to dissect the observed effect. 2. Validate the effect using an alternative IDO1 inhibitor with a different chemical scaffold. 3. Perform western blot analysis for key signaling nodes of suspected off-target pathways. |
| Inconsistent Results with Other IDO1 Inhibitors | The observed phenotype is due to an off-target effect unique to this compound's chemical structure. | 1. Compare the effects of this compound with other structurally distinct IDO1 inhibitors. 2. Use genetic approaches (e.g., siRNA, CRISPR) to silence IDO1 and see if the phenotype is replicated. |
Quantitative Data Summary
While specific off-target data for this compound is not available, the following table summarizes its known on-target potency and selectivity.
| Target | Assay Type | Species | IC50 | Reference |
| IDO1 | Cellular | Mouse | 2 nM | [2] |
| IDO1 | Cellular | Human | 80 nM | [2] |
| IDO1 | Enzymatic (pH 7.4) | Human | 71 nM | [2] |
| IDO1 | Enzymatic (pH 6.5) | Human | 330 nM | [2] |
| TDO | Not specified | Mouse | >100 µM | |
| TDO | Not specified | Human | >100 µM |
Experimental Protocols
Protocol: General Kinase Profiling Assay to Identify Off-Target Inhibition
This protocol provides a general framework for assessing the off-target effects of a small molecule inhibitor like this compound against a panel of protein kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) or in-house kinase panel.
-
Appropriate kinase buffers, substrates, and ATP.
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies).
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., 10 µM to 1 nM).
-
Kinase Reactions:
-
In a multi-well plate, add the individual purified kinases from the panel.
-
Add the corresponding kinase-specific substrate.
-
Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase.
-
Initiate the kinase reaction by adding ATP (often at or near the Km for each kinase).
-
Incubate for a predetermined time at the optimal temperature for each kinase.
-
-
Detection of Kinase Activity:
-
Stop the reaction.
-
Measure the amount of substrate phosphorylation using a suitable detection method (e.g., filter-binding assay for radiolabeled ATP, ELISA with phosphospecific antibodies, or a luminescence-based assay that measures remaining ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for any kinase that shows significant inhibition.
-
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: The IDO1 pathway and the inhibitory action of this compound.
References
improving MMG-0358 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of MMG-0358, with a specific focus on improving its stability in solution for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[2][3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the local tumor microenvironment. This action can help to restore anti-tumor immune responses.
Q2: How should I store the solid this compound compound?
A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q3: How do I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Based on available data, this compound is soluble in DMSO at 15 mg/mL and in DMF at 20 mg/mL.[1] For long-term storage, aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. A 1:4 mixture of DMF and PBS (pH 7.2) has a reported solubility of only 0.2 mg/mL. To prepare working solutions, it is best to dilute a high-concentration organic stock solution into the aqueous experimental buffer immediately before use.
Troubleshooting Guides
Issue 1: Precipitation Observed After Diluting Stock Solution into Aqueous Buffer
-
Potential Cause 1: Low Aqueous Solubility. this compound has limited solubility in aqueous solutions. The final concentration in your experimental buffer may have exceeded its solubility limit.
-
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution. However, ensure the final solvent concentration is compatible with your experimental system (typically ≤0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.
-
Ensure the stock solution is fully dissolved before making dilutions. Briefly vortex and visually inspect for any undissolved particles.
-
-
-
Potential Cause 2: pH-Dependent Solubility. The solubility of phenolic compounds can be pH-dependent.
-
Solution:
-
Determine the optimal pH for this compound solubility if your experimental conditions allow for pH modulation.
-
When preparing buffers, ensure the pH is correctly adjusted and stable.
-
-
Issue 2: Inconsistent Assay Results or Loss of Compound Activity
-
Potential Cause 1: Oxidative Degradation. The phenol moiety in this compound is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, or the presence of trace metal ions. Oxidation can lead to the formation of inactive quinone-type byproducts.
-
Solution:
-
Protect from Light: Prepare and store this compound solutions in amber-colored vials or tubes wrapped in aluminum foil.
-
Control Temperature: Prepare working solutions fresh for each experiment and keep them on ice. Avoid prolonged storage of diluted aqueous solutions at room temperature. For short-term storage (a few hours), keep at 4°C.
-
Use High-Purity Solvents and Buffers: Use high-purity, peroxide-free solvents for stock solutions. The use of buffers prepared with high-purity water can minimize trace metal contamination.
-
Consider Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as ascorbic acid, to the buffer. Note that some IDO1 enzymatic assays already include ascorbic acid in the reaction buffer.
-
-
-
Potential Cause 2: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.
-
Solution:
-
Use low-adhesion microplates and tubes where possible.
-
Consider including a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in your buffer, if compatible with your assay, to reduce non-specific binding.
-
-
-
Potential Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions can lead to degradation or precipitation.
-
Solution:
-
Aliquot stock solutions into single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles.
-
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.6 g/mol | |
| CAS Number | 1378976-02-3 | |
| Storage (Solid) | -20°C (≥ 4 years stability) | |
| Solubility | DMSO: 15 mg/mLDMF: 20 mg/mLEthanol: 15 mg/mLDMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | |
| IC₅₀ (hIDO1, enzymatic) | 330 nM (at pH 6.5), 71 nM (at pH 7.4) | |
| IC₅₀ (hIDO1, cellular) | 80 nM | |
| IC₅₀ (mIDO1, cellular) | 2 nM |
Experimental Protocols
Protocol 1: Cell-Free IDO1 Enzymatic Assay
This protocol is a generalized method for measuring the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Reaction Cocktail: In Assay Buffer, prepare a solution containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.
-
Substrate Solution: Prepare a 400 µM L-tryptophan solution in Assay Buffer.
-
This compound Dilutions: Prepare serial dilutions of this compound from your DMSO stock solution into the Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
In a 96-well plate, add the recombinant IDO1 enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add the Reaction Cocktail to all wells.
-
Initiate the reaction by adding the L-tryptophan Substrate Solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) Trichloroacetic Acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
-
Detection:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich’s Reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid).
-
After a color development period (approx. 10 minutes), measure the absorbance at 480-492 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context. Human cancer cell lines like HeLa or SKOV-3 are commonly used.
-
Cell Seeding:
-
Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight.
-
-
IDO1 Induction and Compound Treatment:
-
The next day, replace the medium with fresh culture medium containing human interferon-gamma (IFN-γ) at a final concentration of 10-100 ng/mL to induce IDO1 expression.
-
Immediately add serially diluted this compound or vehicle control to the wells. The final DMSO concentration should be non-toxic (e.g., ≤0.5%).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Add 6.1 N TCA to the supernatant (e.g., 10 µL TCA for every 140 µL of supernatant) and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the samples to remove precipitated proteins.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (in acetic acid) to each well.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Use a kynurenine standard curve to quantify the concentration of kynurenine in each sample.
-
Calculate the percent inhibition of kynurenine production and determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMG-0358 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMG-0358, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3][4] By inhibiting IDO1, this compound blocks the degradation of tryptophan and the production of kynurenine, which can have immunomodulatory effects.
2. What are the recommended storage conditions and stability of this compound?
This compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.
3. How should I dissolve this compound?
This compound is a solid. For experimental use, it can be dissolved in several common laboratory solvents. The following table summarizes its solubility:
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 15 mg/ml |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/ml |
4. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the type of assay. Below is a summary of reported IC50 values:
| Assay Type | Target | IC50 |
| Cellular Assay | Mouse IDO1 (mIDO1) | 2 nM |
| Cellular Assay | Human IDO1 (hIDO1) | 80 nM |
| Enzymatic Assay (pH 7.4) | Human IDO1 (hIDO1) | 71 nM |
| Enzymatic Assay (pH 6.5) | Human IDO1 (hIDO1) | 330 nM |
5. Is this compound selective for IDO1?
Yes, this compound is highly selective for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO). The IC50 values for both mouse and human TDO are greater than 100 µM.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Enzymatic Assay Issues
Problem: No or very low enzyme activity in the positive control.
-
Possible Cause: Inactive reagents.
-
Solution: Ensure that all buffers and assay components have been brought to room temperature before use. Ice-cold reagents can inhibit enzyme function.
-
-
Possible Cause: Enzyme instability.
-
Solution: Confirm that the IDO1 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
-
-
Possible Cause: Absence of necessary cofactors.
-
Solution: The standard in vitro enzymatic assay for IDO1 requires a reductant like ascorbic acid and an electron carrier such as methylene blue to keep the heme iron in the active ferrous state. Catalase is also typically added to remove hydrogen peroxide.
-
Problem: Inconsistent IC50 values for this compound.
-
Possible Cause: Poor solubility of the inhibitor.
-
Solution: While this compound has good solubility in DMSO, high concentrations of DMSO in the final assay volume can inhibit the enzyme. It is recommended that the final DMSO concentration should not exceed 1%.
-
-
Possible Cause: Compound aggregation.
-
Solution: Some compounds can form aggregates that act as non-specific inhibitors. Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help mitigate this issue without affecting IDO1 activity.
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Ensure a consistent and sufficient pre-incubation time of the enzyme with this compound to allow for binding to occur before initiating the reaction by adding the substrate (L-tryptophan).
-
Cell-Based Assay Issues
Problem: High background signal in "no inhibitor" control wells.
-
Possible Cause: Insufficient IDO1 induction.
-
Solution: Many cell lines require stimulation with interferon-gamma (IFN-γ) to express IDO1. Verify the activity of your IFN-γ and use a concentration and incubation time known to induce IDO1 expression in your chosen cell line (e.g., 100 ng/ml for 24-48 hours).
-
-
Possible Cause: Tryptophan depletion in the medium.
-
Solution: Ensure that the cell culture medium is fresh and contains an adequate supply of L-tryptophan, the substrate for IDO1.
-
Problem: Discrepancy between enzymatic and cellular assay results.
-
Possible Cause: Off-target effects or differences in cofactor availability.
-
Solution: Cellular assays provide a more physiologically relevant environment. Differences in results compared to enzymatic assays can arise from factors like cell permeability, metabolism of the compound, or different reducing cofactors within the cell. It is advisable to use multiple orthogonal assays to confirm inhibitor activity.
-
-
Possible Cause: Cytotoxicity of the compound.
-
Solution: At higher concentrations, some inhibitors can be toxic to cells, leading to a decrease in kynurenine production that is not due to direct IDO1 inhibition. It is crucial to perform a cell viability assay in parallel with your IDO1 activity assay to rule out cytotoxicity.
-
Problem: Inaccurate kynurenine measurement.
-
Possible Cause: Interference from other tryptophan metabolites.
-
Solution: The common method for kynurenine detection using Ehrlich's reagent can be prone to interference from other tryptophan metabolites present in the complex cellular environment. More precise quantification can be achieved using HPLC.
-
-
Possible Cause: Rapid metabolization of kynurenine.
-
Solution: Downstream enzymes can metabolize the kynurenine produced by IDO1. Measuring the consumption of L-tryptophan can sometimes be a more reliable readout than measuring the production of kynurenine, as the oxidation of L-tryptophan is the rate-limiting step.
-
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This protocol is a generalized procedure based on common practices in the literature.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
Prepare stock solutions of recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add purified recombinant IDO1 protein to each well.
-
Add ascorbic acid, methylene blue, and catalase.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent and incubate at room temperature.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced. The formation of kynurenine can also be quantified by its absorbance at 321 nm.
-
Cell-Based IDO1 Assay
This protocol is a generalized procedure for assessing IDO1 inhibition in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Seed a suitable cell line (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and add fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a "no inhibitor" positive control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Hydrolyze the N-formylkynurenine in the supernatant to kynurenine by adding TCA and incubating at 50°C for 30 minutes.
-
Add Ehrlich's reagent and measure the absorbance at 480 nm.
-
-
Cell Viability Assay (Parallel Plate):
-
In a separate plate treated under the same conditions, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed decrease in kynurenine is not due to cytotoxicity.
-
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound inhibitor assays.
References
Technical Support Center: Minimizing MMG-0358 Toxicity in Cell Lines
Welcome to the technical support center for MMG-0358, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize potential cytotoxicity during in-vitro cell line experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
A1: this compound is a potent and selective inhibitor of the enzyme IDO1. IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a depletion of downstream metabolites in the kynurenine pathway and an increase in local tryptophan concentrations.
Potential mechanisms of cytotoxicity include:
-
Tryptophan starvation in sensitive cell lines: While IDO1 inhibition increases extracellular tryptophan, some cancer cell lines are highly dependent on tryptophan metabolism and may undergo cell cycle arrest and apoptosis when the kynurenine pathway is blocked.
-
Accumulation of toxic metabolites: Although this compound blocks the primary pathway, alterations in tryptophan metabolism could potentially lead to the formation of other, minor metabolites that are cytotoxic.
-
Off-target effects: At higher concentrations, this compound may have off-target effects on other cellular pathways, a common phenomenon with small molecule inhibitors.
-
Induction of Apoptosis: As a triazole-containing compound, this compound may induce apoptosis through various cellular mechanisms, a characteristic observed with other compounds of this class.
Q2: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. What are the initial troubleshooting steps?
A2: If you are observing unexpected cytotoxicity, it is important to systematically troubleshoot the experiment. Here are the initial steps:
-
Confirm the final concentration of this compound: Double-check your calculations and dilution series to ensure the final concentration in your cell culture is correct.
-
Evaluate solvent toxicity: this compound is typically dissolved in a solvent like DMSO. Run a vehicle-only control (cells treated with the same concentration of DMSO without this compound) to ensure that the observed cytotoxicity is not due to the solvent. The final DMSO concentration should ideally be below 0.5%.
-
Perform a dose-response and time-course experiment: This will help you determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line and the kinetics of cell death.
-
Check for contamination: Ensure your cell cultures are free from microbial contamination, such as mycoplasma, which can affect cellular health and response to treatment.
-
Use a different cytotoxicity assay: Confirm your results using an alternative method to rule out assay-specific artifacts. For example, if you are using an MTT assay (which measures metabolic activity), confirm with a trypan blue exclusion assay or an LDH release assay (which measure membrane integrity).
Q3: How can I minimize the observed cytotoxicity of this compound in my experiments?
A3: Here are several strategies to mitigate cytotoxicity:
-
Optimize concentration and exposure time: Use the lowest concentration of this compound that effectively inhibits IDO1 in your system and minimize the exposure time.
-
Supplement the culture medium:
-
N-Acetylcysteine (NAC): As an antioxidant, NAC can help mitigate cytotoxicity caused by reactive oxygen species (ROS).
-
Insulin-Transferrin-Selenium (ITS): These supplements can improve overall cell health and resilience.
-
-
Consider serum concentration: Serum proteins can sometimes bind to small molecules, affecting their bioavailability and toxicity. You may need to optimize the serum concentration in your culture medium.
-
Use a different cell line: If possible, test this compound in a different cell line to determine if the observed cytotoxicity is cell-type specific.
Q4: What are the appropriate controls to include in my cytotoxicity experiments with this compound?
A4: Including proper controls is critical for interpreting your results:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., staurosporine for apoptosis).
-
Cell-free Control: For assays like MTT or LDH, include wells with medium and this compound but no cells to check for any direct interference of the compound with the assay reagents.
Troubleshooting Guides
Table 1: Troubleshooting High Cytotoxicity
| Observation | Possible Cause | Recommended Action |
| High cytotoxicity across all concentrations | Incorrect compound concentration | Verify calculations and perform a fresh serial dilution. |
| Solvent toxicity | Run a vehicle control with varying concentrations of the solvent to determine its toxic threshold. | |
| Cell culture contamination | Test for mycoplasma and other contaminants. Use a fresh batch of cells. | |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before plating. Visually inspect plates after seeding. |
| Compound precipitation | Check for precipitate after adding this compound to the medium. If present, try a different solvent or a lower concentration. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate. Fill them with sterile PBS or medium to maintain humidity. | |
| Cytotoxicity observed at much lower concentrations than expected | High sensitivity of the cell line | Perform a detailed dose-response curve starting from very low concentrations to accurately determine the IC50. |
| Off-target effects | Consider using a lower, more specific concentration. If the effect persists, it may be an inherent property of the compound in that cell line. | |
| No dose-response relationship | Compound has reached maximum toxicity at the lowest tested concentration | Expand the range of concentrations to include much lower doses. |
| Assay interference | Use an alternative cytotoxicity assay to confirm the results. |
Data Presentation
Table 2: Example Data for IDO1 Inhibitor Cytotoxicity (Hypothetical)
This table illustrates how to present cytotoxicity data for an IDO1 inhibitor. Researchers should generate similar tables for this compound in their specific cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa (Human Cervical Cancer) | MTT | 72 | > 100 |
| SKOV-3 (Human Ovarian Cancer) | MTT | 72 | 85.3 |
| Jurkat (Human T-cell Leukemia) | CellTiter-Glo | 48 | 52.1 |
| A549 (Human Lung Carcinoma) | LDH Release | 48 | > 100 |
Table 3: Example Data for Mitigation Strategy (Hypothetical)
This table shows how to present data when testing a strategy to reduce cytotoxicity.
| Cell Line | Treatment | Incubation Time (hours) | % Cell Viability (at 50 µM inhibitor) |
| Jurkat | IDO1 Inhibitor only | 48 | 65% |
| Jurkat | IDO1 Inhibitor + 5mM NAC | 48 | 88% |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound and controls
-
Caspase-3 Colorimetric Assay Kit (contains Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis by treating cells with this compound.
-
Collect 1-5 x 10^6 cells per sample and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in caspase-3 activity is determined by comparing the absorbance of treated samples with the untreated control.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the kynurenine pathway.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
MMG-0358 experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MMG-0358 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.
Question: Why am I observing inconsistent IC50 values for this compound in my enzymatic assays?
Answer: Variability in IC50 values for this compound in enzymatic assays can stem from several factors related to the assay conditions. This compound is a potent inhibitor of IDO1, but its measured potency can be influenced by the following:
-
pH of the Assay Buffer: The inhibitory activity of this compound is pH-dependent. For instance, the IC50 value for human IDO1 (hIDO1) is approximately 330 nM at pH 6.5, whereas it is significantly lower at 71 nM at pH 7.4[1]. Ensure consistent pH in your assay buffer across all experiments.
-
Enzyme Redox State: IDO1 contains a heme iron that must be in the reduced ferrous state for activity. The enzyme is prone to autoxidation, which can lead to apparent weaker inhibition. It is crucial to include a reducing agent system in your assay, such as ascorbic acid and methylene blue, to maintain the active ferrous state of IDO1[2].
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition and inaccurate IC50 determination. To mitigate this, consider adding a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer[2].
-
Reagent Stability: Ensure the stability and activity of all reagents, including IDO1 enzyme, L-tryptophan, and cofactors, as their degradation can lead to assay variability.
Question: My cellular assay results with this compound are not correlating with my enzymatic assay data. What could be the reason?
Answer: Discrepancies between enzymatic and cellular assay results are not uncommon. Several factors can contribute to this:
-
Cellular Uptake and Efflux: The concentration of this compound that reaches the intracellular IDO1 enzyme can be influenced by cell membrane permeability and the activity of drug efflux pumps.
-
Different Reducing Environments: The intracellular reducing environment is different from the artificial one in an enzymatic assay[2]. Cellular reductants like cytochrome P450 reductase maintain IDO1 activity, and variations in cellular redox state can affect this compound's apparent potency.
-
Off-Target Effects: While this compound is highly selective for IDO1 over tryptophan 2,3-dioxygenase (TDO), at higher concentrations it might have off-target effects within the complex cellular environment that could indirectly impact the kynurenine pathway or cell viability[3].
-
Metabolism of this compound: The compound may be metabolized by the cells, leading to a lower effective concentration at the target.
-
Species-Specific Potency: this compound exhibits different potencies against mouse and human IDO1. The IC50 for mouse IDO1 (mIDO1) in a cellular assay is around 2 nM, while for human IDO1 (hIDO1) it is 80 nM. Ensure you are comparing your results to the appropriate species-specific data.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid L-tryptophan. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing tryptophan depletion and the production of immunosuppressive kynurenine metabolites.
What are the recommended storage conditions for this compound?
This compound should be stored at -20°C for long-term stability. The solid compound is stable for at least four years under these conditions.
What are the recommended solvents for dissolving this compound?
This compound can be dissolved in various organic solvents. The following table summarizes its solubility:
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 15 mg/mL |
Is this compound selective for IDO1?
Yes, this compound is highly selective for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan. The IC50 values for both mouse and human TDO are greater than 100 µM.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| IDO1 | Cellular | Mouse | 2 | |
| IDO1 | Cellular | Human | 80 | |
| IDO1 | Enzymatic (pH 7.4) | Human | 71 | |
| IDO1 | Enzymatic (pH 6.5) | Human | 330 | |
| TDO | Not Specified | Mouse | >100,000 | |
| TDO | Not Specified | Human | >100,000 |
Experimental Protocols
IDO1 Enzymatic Assay Protocol
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5 or 7.4, containing 20 mM ascorbic acid, 10 µg/mL catalase, and 10 µM methylene blue. Consider adding 0.01% Triton X-100 to prevent compound aggregation.
-
Prepare Reagents:
-
Recombinant human or mouse IDO1 enzyme.
-
L-tryptophan solution (substrate).
-
This compound stock solution in DMSO, with serial dilutions prepared in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the assay buffer (with or without this compound at various concentrations) to the wells of a 96-well plate.
-
Add 25 µL of the IDO1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the L-tryptophan solution.
-
Incubate the reaction mixture for 15-60 minutes at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of 6N trichloroacetic acid.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for inconsistent this compound activity.
References
Technical Support Center: Confirming MMG-0358 Activity in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular activity of MMG-0358, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is the rate-limiting enzyme in the kynurenine pathway, which is responsible for the metabolic breakdown of the essential amino acid tryptophan.[3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, the first step in this pathway.
Q2: How can I confirm that this compound is active in my cell-based assay?
A2: The primary method to confirm this compound activity is to measure the inhibition of IDO1 enzymatic activity within the cells. This is typically done by quantifying the levels of kynurenine, a downstream product of the IDO1-catalyzed reaction, in the cell culture supernatant. A reduction in kynurenine levels in the presence of this compound indicates successful inhibition of IDO1.
Q3: What cell types are suitable for testing this compound activity?
A3: Cell lines that express IDO1 are required. IDO1 expression is often induced by inflammatory stimuli such as interferon-gamma (IFN-γ). Therefore, many cancer cell lines (e.g., HeLa, SK-OV-3) or immune cells (e.g., monocyte-derived dendritic cells) can be stimulated with IFN-γ to induce IDO1 expression before treatment with this compound.
Q4: I am not seeing any effect of this compound in my cells. What are the possible reasons?
A4: There are several potential reasons for a lack of observed activity:
-
Low or absent IDO1 expression: Confirm that your chosen cell line expresses functional IDO1. You may need to stimulate the cells with IFN-γ to induce expression.
-
Compound solubility or stability issues: Ensure that this compound is fully dissolved in your culture medium and is stable under your experimental conditions.
-
Incorrect assay setup: Review your experimental protocol, including incubation times, compound concentrations, and the method used for kynurenine detection.
-
Cell permeability: While this compound has shown cellular activity, its permeability can vary between cell types.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in kynurenine measurement | Non-enzymatic degradation of tryptophan. | Include a control with a known IDO1 inhibitor (e.g., epacadostat) or a vehicle-only control to determine the baseline. |
| Interference from media components. | Use a defined, phenol red-free medium if possible. Test for interference by spiking a known amount of kynurenine into the medium. | |
| No difference between treated and untreated cells | Insufficient IDO1 activity. | Increase the concentration of IFN-γ used for stimulation or extend the stimulation time to ensure robust IDO1 expression and activity. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration. | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell density in all wells and precise addition of IFN-γ and this compound. |
| Pipetting errors during sample collection or assay. | Use calibrated pipettes and be meticulous during all liquid handling steps. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound from various assays.
| Assay Type | Target | IC50 Value |
| Cellular Assay | Mouse IDO1 (mIDO1) | 2 nM[1] |
| Cellular Assay | Human IDO1 (hIDO1) | 80 nM[1] |
| Enzymatic Assay (pH 7.4) | Human IDO1 (hIDO1) | 71 nM |
| Enzymatic Assay (pH 6.5) | Human IDO1 (hIDO1) | 330 nM |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in cultured cells by quantifying kynurenine production.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells)
-
Cell culture medium
-
Interferon-gamma (IFN-γ)
-
This compound
-
Tryptophan solution
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Substrate Addition: Add tryptophan to a final concentration of 20 µM to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-16 hours.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Kynurenine Detection: a. Add 50 µL of 30% TCA to 100 µL of supernatant in a new 96-well plate. b. Centrifuge the plate at 2500 rpm for 10 minutes to precipitate proteins. c. Transfer 100 µL of the clear supernatant to another 96-well plate. d. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced in each well using a standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound as an IDO1 inhibitor.
Caption: Workflow for the cellular IDO1 activity assay.
Caption: Troubleshooting logic for confirming this compound activity.
References
adjusting MMG-0358 dosage for different cell types
Welcome to the technical support center for the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, MMG-0358. This resource provides researchers, scientists, and drug development professionals with essential information for effectively utilizing this compound in various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound in cell culture experiments.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly cell-type dependent. As a starting point, we recommend performing a dose-response experiment ranging from 1 nM to 10 µM. Based on existing data, the IC50 for human IDO1 in cellular assays is approximately 80 nM, while for mouse IDO1, it is around 2 nM[1]. For HeLa cells, an IC50 of 82 nM has been reported for the inhibition of IDO1 activity[1]. A well-characterized cell line, such as IFN-γ-stimulated HeLa cells, can be used as a positive control to ensure the assay is performing as expected.
Q2: My cells are showing signs of toxicity. How can I be sure it's not due to this compound?
A2: While this compound has been reported to have low cellular toxicity, it is crucial to perform a cytotoxicity assay in parallel with your functional assays. We recommend using the MTT or a similar viability assay to determine the concentration range at which this compound does not adversely affect cell viability. If toxicity is observed at concentrations required for IDO1 inhibition, consider reducing the incubation time or using a lower, sub-maximal inhibitory concentration.
Q3: I am not observing any inhibition of IDO1 activity. What could be the problem?
A3: There are several potential reasons for a lack of IDO1 inhibition:
-
Low IDO1 Expression: Ensure that your cell line expresses sufficient levels of IDO1. For many cell types, induction with interferon-gamma (IFN-γ) is necessary. The optimal concentration and incubation time for IFN-γ induction should be determined for each cell line.
-
Inactive Compound: Verify the integrity of your this compound stock solution. Ensure it has been stored correctly at -20°C and protected from light.
-
Assay Issues: Confirm that your IDO1 activity assay is functioning correctly. This can be done by including a positive control (e.g., a cell line known to express IDO1 and respond to inhibition) and a negative control (e.g., untreated cells). The measurement of kynurenine, the product of IDO1 activity, is a common readout and can be performed using HPLC or a colorimetric assay.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence experimental outcomes. Maintain consistent cell culture practices to ensure reproducibility.
Q4: How can I confirm that the observed effect is specific to IDO1 inhibition?
A4: To confirm the specificity of this compound, consider the following experiments:
-
Use of a Rescue Experiment: Supplementing the culture medium with kynurenine, the downstream product of IDO1, may rescue the phenotype observed with this compound treatment.
-
IDO1 Knockdown/Knockout: Compare the effects of this compound in your wild-type cell line to a genetically modified version where IDO1 has been knocked down (e.g., using siRNA) or knocked out.
-
Selectivity Profiling: this compound is highly selective for IDO1 over tryptophan 2,3-dioxygenase (TDO), with an IC50 greater than 100 µM for TDO[1]. If your cell line also expresses TDO, you can use a TDO-specific inhibitor as a control.
Quantitative Data Summary
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound in various experimental systems. This data can be used as a reference for designing your own experiments.
| Target | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| Human IDO1 | Cellular Assay | - | 80 nM | [1] |
| Mouse IDO1 | Cellular Assay | - | 2 nM | [1] |
| Human IDO1 | Enzymatic Assay (pH 7.4) | - | 71 nM | |
| Human IDO1 | Enzymatic Assay (pH 6.5) | - | 330 nM | |
| Human IDO1 | Cellular Assay | HeLa | 82 nM | |
| Mouse IDO1 | Cellular Assay | P815 (clone 6) | 2 nM | |
| Mouse TDO | Cellular Assay | P815 (clone 12) | > 100 µM |
Experimental Protocols
Below are detailed protocols for key experiments to help you determine the optimal dosage of this compound and assess its effects in your cell type of interest.
Protocol 1: Determining the Optimal this compound Concentration (IDO1 Inhibition Assay)
This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound for IDO1 inhibition in your target cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Recombinant human or mouse IFN-γ
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (e.g., Ehrlich's reagent or HPLC system)
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ to induce IDO1 expression. The optimal concentration of IFN-γ (typically 10-100 ng/mL) and induction time (typically 24-48 hours) should be determined empirically for your cell line. Include wells without IFN-γ as a negative control.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 1 nM to 10 µM. After the IFN-γ induction period, remove the medium and add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
To measure kynurenine, add an equal volume of 10% TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
For colorimetric detection, add Ehrlich's reagent and measure the absorbance at 490 nm.
-
Alternatively, analyze the supernatant using HPLC.
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-48 hour viability assay.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic compound).
-
Incubation: Incubate the plate for the same duration as your planned functional experiments (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway is primarily activated by IFN-γ, leading to the conversion of tryptophan to kynurenine.
Experimental Workflow for Dosage Determination
References
MMG-0358 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MMG-0358.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I store this compound stock solutions?
Q3: What are the known solubilities of this compound?
The solubility of this compound in various common laboratory solvents has been determined.
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 15 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Q4: What personal protective equipment (PPE) should be used when handling this compound?
Due to its potential as a skin, eye, and respiratory irritant, appropriate PPE should be worn at all times. This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Problem: I am observing lower than expected potency or inconsistent results in my cellular/enzymatic assays.
This issue can stem from several factors related to compound integrity and handling.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure the solid compound has been stored at -20°C.[1] For solutions, minimize freeze-thaw cycles by preparing small aliquots. If degradation is suspected, use a fresh vial of the compound.
-
-
Possible Cause 2: Improper Solution Preparation. The concentration of your stock or working solutions may be inaccurate.
-
Solution: Calibrate your weighing balance before preparing stock solutions. Ensure the compound is fully dissolved in the solvent. Refer to the solubility table to avoid precipitation.
-
-
Possible Cause 3: Experimental Conditions. The pH of your assay buffer can influence the activity of IDO1 inhibitors.
-
Solution: Be aware that the IC50 of this compound against human IDO1 has been reported to be pH-dependent. Verify and maintain a consistent pH in your experimental setup.
-
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.956 mg of this compound (Formula Weight: 195.6).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Safe handling workflow for this compound from receipt to disposal.
References
Technical Support Center: Overcoming Resistance to MMG-0358 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the IDO1 inhibitor, MMG-0358, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to N-formyl-kynurenine.[3][4] By inhibiting IDO1, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses. The depletion of tryptophan and the accumulation of its catabolite, kynurenine, suppress T-cell proliferation and promote the generation of regulatory T cells (Tregs).[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to IDO1 inhibitors, in general, can be attributed to several factors:
-
Upregulation of Alternative Tryptophan Catabolizing Enzymes: Cancer cells may compensate for IDO1 inhibition by upregulating other enzymes that degrade tryptophan, such as Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase 2 (IDO2). This maintains the immunosuppressive effects of tryptophan depletion and kynurenine production.
-
IDO1-Independent Immune Evasion Pathways: The tumor microenvironment is complex, and cancer cells can employ multiple mechanisms to evade the immune system. Resistance to IDO1 inhibition may arise from the activation of other immune checkpoints (e.g., PD-L1) or the recruitment of other immunosuppressive cell types.
-
Non-Enzymatic Functions of IDO1: Emerging evidence suggests that IDO1 may possess signaling functions that are independent of its catalytic activity. These non-enzymatic roles could continue to promote tumor cell survival and immune tolerance even when its tryptophan-catabolizing function is blocked by this compound.
-
Tumor Cell-Autonomous Effects: IDO1 expression in tumor cells has been linked to increased resistance to certain chemotherapies and radiation, potentially through the enhancement of DNA repair pathways like base excision repair. This intrinsic resistance mechanism is independent of IDO1's effects on the immune system.
Q3: How can I experimentally induce and confirm resistance to this compound in my cell line?
Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. This typically involves a long-term, dose-escalation protocol. A general procedure is outlined in the "Experimental Protocols" section below. Confirmation of resistance is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental and the newly generated resistant cell line using a cell viability assay. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in sensitive (parental) cell lines.
| Possible Cause | Recommended Solution |
| Cell line instability/high passage number | Use low-passage, authenticated cells for all experiments. Perform regular cell line authentication. |
| Variability in cell seeding density | Ensure consistent cell seeding density across all wells and experiments. Optimize seeding density for logarithmic growth during the assay period. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of the stock solution. |
| Assay interference | Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability. Run a solvent control. |
| Incomplete IDO1 induction | If studying IFN-γ induced IDO1 expression, ensure consistent concentration and incubation time with IFN-γ. |
Problem 2: Difficulty in generating a stable this compound resistant cell line.
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high | Start the dose-escalation with a concentration of this compound that results in approximately 10-20% inhibition of cell viability (IC10-IC20). |
| Dose escalation is too rapid | Increase the drug concentration gradually, allowing the cells sufficient time to adapt at each step. A 1.5 to 2-fold increase is a common starting point. |
| Cell line is not viable under prolonged drug exposure | Some cell lines may not be able to develop resistance and will undergo apoptosis. Consider using a different cancer cell line. |
| Loss of resistant phenotype | Maintain a low concentration of this compound in the culture medium of the resistant cell line to prevent reversion to a sensitive phenotype. |
Problem 3: No significant difference in TDO or IDO2 expression between sensitive and resistant cells.
| Possible Cause | Recommended Solution |
| Resistance is not mediated by these enzymes in your model | Investigate other potential resistance mechanisms, such as alterations in downstream signaling pathways (e.g., PI3K/Akt, NF-κB) or non-enzymatic IDO1 functions. |
| Insensitive detection method | Use highly sensitive and validated antibodies for Western blotting or qPCR primers for gene expression analysis. |
| Timing of analysis is not optimal | Analyze gene and protein expression at different time points during the development of resistance. |
Quantitative Data Summary
The following tables present hypothetical but plausible data comparing this compound sensitive and resistant cancer cell lines.
Table 1: this compound IC50 Values
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 85 | 1 |
| This compound Resistant | 2150 | 25.3 |
Table 2: Relative mRNA Expression of Tryptophan Catabolizing Enzymes
| Gene | Parental (Sensitive) | This compound Resistant |
| IDO1 | 1.0 | 1.2 |
| IDO2 | 1.0 | 3.5 |
| TDO | 1.0 | 8.7 |
Table 3: Protein Expression Levels (Relative to Parental)
| Protein | This compound Resistant |
| p-Akt (Ser473) | 2.8-fold increase |
| NF-κB (p65) | 2.1-fold increase |
| PD-L1 | 3.2-fold increase |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Line
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental cancer cell line to determine the baseline IC50 value.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells have resumed a normal growth rate, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increments).
-
Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize the Resistant Line: Perform a cell viability assay to determine the new IC50 of the resistant cell line. Cryopreserve the resistant cells at various passages. Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Lyse both parental and this compound resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IDO1, TDO, IDO2, p-Akt, Akt, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound in a sensitive cancer cell.
Caption: Upregulation of TDO as a resistance mechanism to this compound.
Caption: Workflow for generating this compound resistant cancer cell lines.
References
- 1. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of MMG-0358 and Epacadostat in IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to T-cell anergy and apoptosis, while its metabolite, kynurenine, promotes the generation of regulatory T-cells. The therapeutic potential of targeting IDO1 has led to the development of numerous small molecule inhibitors. This guide provides an objective comparison of two prominent IDO1 inhibitors, MMG-0358 and epacadostat, supported by experimental data to aid researchers in their selection and application.
Biochemical and Cellular Potency
A direct comparison of this compound and epacadostat reveals distinct potency profiles in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following tables summarize the IC50 values for both compounds against human and murine IDO1, as well as the related enzyme tryptophan 2,3-dioxygenase (TDO), for which selectivity is a crucial consideration.
| Biochemical Assay | This compound IC50 (nM) | Epacadostat IC50 (nM) |
| Human IDO1 | 80 | 71.8 |
| Murine IDO1 | 2 | 52.4 |
| Human TDO | >100,000 | >100,000 |
| Murine TDO | >100,000 | >100,000 |
| Cellular Assay | This compound IC50 (nM) | Epacadostat IC50 (nM) |
| Human IDO1 | 80 | 10 |
| Murine IDO1 | 2 | 88 |
Data Interpretation: In biochemical assays using the purified human enzyme, this compound and epacadostat exhibit comparable potency. However, this compound is significantly more potent against the murine IDO1 enzyme. In cellular assays, which are often more physiologically relevant, epacadostat demonstrates greater potency against human IDO1, whereas this compound maintains its high potency against the murine enzyme. Both inhibitors show excellent selectivity for IDO1 over TDO.
IDO1 Signaling Pathway and Inhibition
The immunosuppressive effects of IDO1 are mediated through a well-defined signaling cascade. Understanding this pathway is crucial for appreciating the mechanism of action of its inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are representative protocols for the key assays used to evaluate IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human or murine IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) for kynurenine detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the mixture.
-
Add the test compound (e.g., this compound or epacadostat) at various concentrations.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 492 nm to quantify the amount of kynurenine produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compounds (this compound, epacadostat)
-
Reagents for kynurenine measurement (as in the enzymatic assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in the enzymatic assay protocol.
-
Calculate the cellular IC50 value.
Concluding Remarks
Both this compound and epacadostat are potent and selective inhibitors of IDO1. The choice between these two compounds may depend on the specific research application. For studies involving murine models, the high potency of this compound against the mouse enzyme may be advantageous. Conversely, for investigations focused on the human enzyme in a cellular context, epacadostat's lower cellular IC50 might be more relevant. It is important to note that while epacadostat has undergone extensive clinical investigation, including phase III trials, the clinical development of this compound is less documented in the public domain. Researchers should carefully consider the presented data and experimental protocols when designing their studies to ensure the selection of the most appropriate tool for their scientific questions.
A Comparative Analysis of MMG-0358 and Other Investigational IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that has garnered significant attention as a therapeutic target in oncology. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance. The development of small molecule inhibitors targeting IDO1 is a promising strategy to restore anti-tumor immunity. This guide provides a comparative overview of MMG-0358, a potent IDO1 inhibitor, alongside other notable inhibitors that have been evaluated in preclinical and clinical settings, including Epacadostat, Navoximod, and Linrodostat.
Quantitative Comparison of IDO1 Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected IDO1 inhibitors. Data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are critical metrics for assessing and comparing the efficacy of these compounds.
| Inhibitor | Enzymatic Assay IC50 (human IDO1) | Cellular Assay IC50 (human IDO1) | Ki | Selectivity |
| This compound | 71 nM (pH 7.4), 330 nM (pH 6.5)[1] | 80 nM[1] | Not Reported | High selectivity over TDO (>100 µM for mouse and human TDO)[2] |
| Epacadostat | 71.8 nM[3] | ~10 nM[4] | Not Reported | High selectivity over IDO2 and TDO |
| Navoximod | 28 nM | 70 nM, 75 nM (EC50) | 5.8 nM, 7 nM | Not specified in the provided results |
| Linrodostat | Not Reported | 1.1 nM (HEK293), 1.7 nM (HeLa) | Not Reported | No activity against TDO |
Table 1: Comparative in vitro potency of selected IDO1 inhibitors against human IDO1.
| Inhibitor | Cellular Assay IC50 (murine IDO1) |
| This compound | 2 nM |
| Epacadostat | 52.4 nM |
| Navoximod | Not Reported |
| Linrodostat | Not Reported |
Table 2: Comparative in vitro potency of selected IDO1 inhibitors against murine IDO1.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the potency and cellular activity of IDO1 inhibitors. Below are detailed protocols for the key assays cited.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine by IDO1. The product is then hydrolyzed to kynurenine, which can be quantified spectrophotometrically.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Potassium phosphate buffer (pH 6.5)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase (to remove H2O2)
-
Test compounds (inhibitors)
-
Trichloroacetic acid (TCA) (to stop the reaction)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent) or HPLC for detection
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the purified IDO1 enzyme to the mixture.
-
Add the test compounds at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA. This also facilitates the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Quantify the kynurenine produced. This can be done by:
-
Colorimetric Method: Mix the supernatant with Ehrlich's reagent and measure the absorbance at 480 nm.
-
HPLC Method: Analyze the supernatant using reverse-phase HPLC to separate and quantify kynurenine.
-
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa, SKOV-3, or HEK293 cells engineered to express IDO1) using interferon-gamma (IFN-γ). The cells are then treated with the test inhibitor, and the amount of kynurenine produced and secreted into the cell culture medium is quantified.
Materials:
-
Human cancer cell line (e.g., HeLa, SKOV-3) or IDO1-expressing HEK293 cells.
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) for IDO1 induction.
-
Test compounds (inhibitors).
-
Trichloroacetic acid (TCA).
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent) or HPLC/LC-MS for detection.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add the test compounds at various concentrations to the cell culture medium.
-
Incubate the cells for a further 24-72 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge the samples to clarify the supernatant.
-
Quantify the kynurenine in the supernatant using either the colorimetric method with Ehrlich's reagent or by HPLC/LC-MS analysis.
-
Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.
Visualizing the IDO1 Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach to evaluating IDO1 inhibitors, the following diagrams are provided.
References
MMG-0358: A Comparative Guide to IDO1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MMG-0358's selectivity for Indoleamine 2,3-dioxygenase 1 (IDO1) against other leading IDO1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
The Critical Role of IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catalyzing the initial, rate-limiting step of tryptophan degradation, IDO1 plays a crucial role in immune regulation.[1][2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, which together suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs). This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.
Comparative Analysis of IDO1 Inhibitor Selectivity
The potency and selectivity of an IDO1 inhibitor are critical for its efficacy and potential off-target effects. The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable IDO1 inhibitors against IDO1 and the related enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO).
| Inhibitor | Target | IC50 | Species | Assay Type | Reference(s) |
| This compound | IDO1 | 2 nM | Mouse | Cellular | |
| IDO1 | 80 nM | Human | Cellular | ||
| IDO1 | 330 nM (pH 6.5) | Human | Enzymatic | ||
| IDO1 | 71 nM (pH 7.4) | Human | Enzymatic | ||
| TDO | >100 µM | Mouse & Human | Not Specified | ||
| Epacadostat | IDO1 | ~10 nM | Human | Cellular | |
| IDO1 | 71.8 nM | Human | Enzymatic | ||
| IDO1 | 52.4 nM | Mouse | Cellular | ||
| IDO2 | >1000-fold selective for IDO1 | Not Specified | Not Specified | ||
| TDO | >1000-fold selective for IDO1 | Not Specified | Not Specified | ||
| Navoximod (GDC-0919) | IDO1 | 75 nM | Not Specified | Cellular (EC50) | |
| IDO1 | 70 nM | Not Specified | Cellular (EC50) | ||
| Linrodostat (BMS-986205) | IDO1 | 1.1 nM | Human | Cellular (HEK293) | |
| IDO1 | 1.7 nM | Human | Enzymatic | ||
| IDO1 | 3.4 nM | Human | Cellular (SKOV3) | ||
| IDO2 | No inhibitory activity | Mouse | Not Specified | ||
| TDO | No inhibitory activity | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited to provide a clear understanding of the data presented.
In Vitro IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on purified IDO1 enzyme activity.
-
Reaction Components : The assay is typically conducted in a potassium phosphate buffer (pH 6.5) containing purified recombinant human IDO1, L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (electron carrier), and catalase.
-
Inhibitor Addition : Test compounds are serially diluted and added to the reaction mixture.
-
Incubation : The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : The reaction is stopped by the addition of trichloroacetic acid.
-
Kynurenine Measurement : The product, N-formylkynurenine, is hydrolyzed to kynurenine by the acidic conditions and heating (e.g., 50°C for 30 minutes). The concentration of kynurenine is then measured by absorbance at approximately 321 nm.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based IDO1 Functional Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture : A human cell line that expresses IDO1, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is used.
-
IDO1 Induction : IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24 hours.
-
Inhibitor Treatment : The culture medium is replaced with fresh medium containing L-tryptophan and serial dilutions of the test compound.
-
Incubation : The cells are incubated for an additional 24-48 hours to allow for tryptophan catabolism.
-
Kynurenine Quantification : A sample of the cell culture supernatant is collected, and the N-formylkynurenine is hydrolyzed to kynurenine by adding trichloroacetic acid and heating. The kynurenine concentration is then determined by adding p-dimethylaminobenzaldehyde (p-DMAB), which forms a colored product that can be measured by absorbance at 480 nm.
-
IC50 Determination : The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Visualizing the IDO1 Pathway and Inhibition
The following diagram illustrates the IDO1 signaling pathway and the point of intervention for IDO1 inhibitors.
References
A Comparative Analysis of MMG-0358 and Dual IDO1/TDO Inhibitors in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) have emerged as critical regulators of immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, these enzymes create a localized environment that is hostile to effector T cells and promotes the function of regulatory T cells, thereby enabling tumors to evade immune destruction. Consequently, the inhibition of this pathway has become a promising strategy in cancer immunotherapy. This guide provides a comparative overview of the selective IDO1 inhibitor, MMG-0358, and the therapeutic approach of dual IDO1/TDO inhibition, supported by available preclinical data.
Introduction to IDO1/TDO Pathway and Inhibition Strategies
The rationale for targeting IDO1 and TDO stems from their role in creating an immunosuppressive milieu. Depletion of tryptophan and accumulation of kynurenine and its downstream metabolites lead to the inhibition of effector T cell and natural killer (NK) cell proliferation and function, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2] This enzymatic activity is a key mechanism of acquired resistance to immune checkpoint inhibitors.
Two primary strategies have been pursued to counteract this immunosuppressive pathway: selective inhibition of IDO1 and the dual inhibition of both IDO1 and TDO. The latter approach is based on the understanding that some tumors may express both enzymes, and that TDO can compensate for the inhibition of IDO1, thus sustaining the immunosuppressive environment.[3][4]
This compound: A Potent and Selective IDO1 Inhibitor
This compound is a rationally designed, potent inhibitor of IDO1. Preclinical data highlights its high affinity and selectivity for IDO1 over the TDO enzyme.
Dual IDO1/TDO Inhibitors: A Broader Approach
Several dual IDO1/TDO inhibitors are in various stages of preclinical and clinical development. These compounds are designed to provide a more comprehensive blockade of the kynurenine pathway, particularly in tumors that express both enzymes. Notable examples include SHR9146 (HTI-1090) and AT-0174.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative dual IDO1/TDO inhibitors. It is important to note that publicly available in vivo efficacy and pharmacokinetic data for this compound are limited.
Table 1: In Vitro Potency of IDO1 and TDO Inhibitors
| Compound | Target(s) | IC50 (hIDO1) | IC50 (hTDO) | Selectivity (TDO/IDO1) | Reference(s) |
| This compound | IDO1 | 80 nM (cellular assay) | >100 µM | >1250-fold | Cayman Chemical |
| SHR9146 (HTI-1090) | IDO1/TDO | Potent dual inhibitor | Potent dual inhibitor | N/A | [5] |
| AT-0174 | IDO1/TDO | Data not publicly available | Data not publicly available | N/A |
Note: IC50 values can vary depending on the assay conditions (e.g., enzymatic vs. cellular).
Table 2: Preclinical Pharmacokinetics of Dual IDO1/TDO Inhibitors in Mice
| Compound | Administration | Dose | Cmax | Tmax | t1/2 | Absolute Bioavailability | Reference(s) |
| SHR9146 (HTI-1090) | Oral | 20-80 mg/kg | 8.75-12.89 µg/mL | 0.79 ± 0.36 h | 1.59 ± 0.85 h | 54.2% ± 12.6% |
No publicly available pharmacokinetic data for this compound was identified.
Table 3: Preclinical In Vivo Efficacy of Dual IDO1/TDO Inhibitors in Mouse Tumor Models
| Compound | Tumor Model | Treatment | Outcome | Reference(s) |
| AT-0174 | Cisplatin-resistant NSCLC | Dual inhibition | Suppressed tumor growth to a greater degree than IDO1 inhibition alone. Increased median survival. | |
| SHR9146 (HTI-1090) | Colon Cancer (MC38) | Combination with PD-1 antibody | Significantly better inhibitory effect on tumor cells than single agents. |
No publicly available in vivo efficacy data for this compound was identified.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams are provided.
Figure 1: IDO1/TDO immunosuppressive pathway and points of inhibition.
Figure 2: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments.
IDO1/TDO Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant IDO1 or TDO enzyme.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Test compound stock solution (e.g., in DMSO)
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of the test compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant IDO1 or TDO enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the absorbance of the product, N-formylkynurenine, at 321 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1/TDO Inhibition Assay (Kynurenine Measurement)
Objective: To determine the potency of a test compound to inhibit IDO1 or TDO activity in a cellular context.
Materials:
-
Human cancer cell line expressing IDO1 (e.g., SK-OV-3) or TDO (e.g., A172).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) for inducing IDO1 expression.
-
Test compound stock solution.
-
96-well cell culture plate.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS).
-
Plate reader or LC-MS/MS instrument.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1 inhibition, stimulate the cells with IFNγ for 24-48 hours to induce enzyme expression.
-
Treat the cells with serial dilutions of the test compound.
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric method with Ehrlich's reagent or by LC-MS/MS for higher sensitivity and specificity.
-
Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).
-
Test compound formulated for oral or intraperitoneal administration.
-
Calipers for tumor measurement.
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Compare the tumor growth rates between the treatment and control groups to determine efficacy.
Discussion and Future Directions
The available data indicates that this compound is a highly potent and selective inhibitor of IDO1 in vitro. Its high selectivity for IDO1 over TDO suggests it would be a valuable tool for dissecting the specific role of IDO1 in various cancer models. However, the lack of publicly available in vivo data for this compound makes a direct performance comparison with dual IDO1/TDO inhibitors challenging.
Dual IDO1/TDO inhibitors, such as SHR9146, have demonstrated favorable preclinical pharmacokinetic profiles and anti-tumor efficacy, particularly in combination with immune checkpoint blockade. The rationale for dual inhibition is compelling, especially in tumors co-expressing both enzymes, as it may prevent the compensatory upregulation of TDO following IDO1 inhibition.
The choice between a selective IDO1 inhibitor and a dual IDO1/TDO inhibitor will likely depend on the specific tumor biology. Tumors that primarily rely on IDO1 for immune evasion may be effectively treated with a selective inhibitor like this compound. In contrast, tumors with significant expression of both enzymes may require the broader activity of a dual inhibitor.
Future research should focus on generating comprehensive preclinical data for potent selective inhibitors like this compound to better understand their therapeutic potential. Furthermore, the development of biomarkers to identify tumors reliant on IDO1, TDO, or both, will be crucial for patient stratification and the successful clinical application of these targeted therapies. The continued exploration of combination strategies, particularly with immune checkpoint inhibitors, holds the greatest promise for leveraging the full therapeutic potential of IDO1/TDO pathway inhibition in the fight against cancer.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MMG-0358: A Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for MMG-0358, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The performance of this compound is objectively compared with other notable IDO1 inhibitors, Epacadostat and Linrodostat, supported by experimental data and detailed methodologies.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, IDO1 is a significant immune checkpoint protein.[1] Its overexpression in tumor cells and the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This compound is a rationally designed, potent, and selective inhibitor of IDO1. This guide presents a comparative analysis of its inhibitory activity alongside Epacadostat and Linrodostat, two other well-characterized IDO1 inhibitors that have been evaluated in clinical trials.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory potency of this compound, Epacadostat, and Linrodostat against IDO1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity or cellular kynurenine production by 50%.
Table 1: Enzymatic Inhibition of Human IDO1
| Compound | hIDO1 Enzymatic IC50 (nM) |
| This compound | 71 |
| Epacadostat | 71.8 |
| Linrodostat | 1.7 |
Table 2: Cellular Inhibition of Human IDO1
| Compound | Cell Line | hIDO1 Cellular IC50 (nM) |
| This compound | HeLa | 80 |
| Epacadostat | HeLa | ~10 |
| SKOV-3 | 15.3 - 17.63 | |
| Linrodostat | HEK293-hIDO1 | 1.1 |
| SKOV-3 | 9.5 |
Table 3: Selectivity Profile (IC50 in µM)
| Compound | IDO1 | TDO |
| This compound | Low nM | >100 |
| Epacadostat | Low nM | >100 (Selective) |
| Linrodostat | Low nM | >2 (Selective) |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: IDO1 metabolic pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based IDO1 inhibition assay.
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (this compound, Epacadostat, Linrodostat) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well microplate
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add rhIDO1 enzyme to each well and incubate briefly.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the kynurenine concentration in the supernatant. This can be done via HPLC or a colorimetric method using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine, measured at approximately 480 nm.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cellular IDO1 Inhibition Assay (Using SKOV-3 or HeLa cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
SKOV-3 or HeLa cells
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds (this compound, Epacadostat, Linrodostat) dissolved in DMSO
-
96-well cell culture plates
-
TCA
-
Ehrlich's reagent
Procedure:
-
Seed the cells (e.g., 3 x 10^4 SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Determine the kynurenine concentration using a standard curve and calculate the IC50 value for each compound.
Conclusion
This compound demonstrates potent and selective inhibition of the IDO1 enzyme, with inhibitory activity in the nanomolar range, comparable to other well-studied inhibitors like Epacadostat. While Linrodostat shows higher potency in the presented assays, the overall efficacy of an IDO1 inhibitor in a therapeutic setting is influenced by multiple factors including its pharmacokinetic and pharmacodynamic properties, as well as its mechanism of action (reversible vs. irreversible). The provided experimental protocols offer a standardized framework for the continued evaluation and cross-validation of this compound and other IDO1 inhibitors in a research and drug development setting.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): MMG-0358 and navoximod. IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its upregulation in the tumor microenvironment is a key mechanism of immune evasion. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. This document synthesizes available preclinical data to objectively compare the performance of this compound and navoximod, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Action
Both this compound and navoximod are potent inhibitors of the IDO1 enzyme. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan to N-formylkynurenine. By inhibiting IDO1, these molecules aim to reverse the immunosuppressive effects of tryptophan depletion and the accumulation of downstream metabolites, thereby restoring T-cell function and enhancing anti-tumor immunity.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of this compound and navoximod based on reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various enzymatic and cell-based assays.
Table 1: In Vitro Potency (IC50/EC50) of this compound and Navoximod
| Compound | Assay Type | Target | Species | IC50/EC50 (nM) | Reference |
| This compound | Enzymatic | hIDO1 | Human | 71 (pH 7.4), 330 (pH 6.5) | [1] |
| Cell-based | hIDO1 | Human | 80 | [1] | |
| Cell-based | mIDO1 | Mouse | 2 | [1] | |
| Cell-based (as PCC0208009) | IDO1 | Human | 4.52 ± 1.19 | [2] | |
| Navoximod | Enzymatic (Ki) | IDO1 | Human | 7 | [3] |
| Enzymatic (EC50) | IDO1 | Human | 75 | ||
| Cell-based (EC50) | IDO1 | Human | 75-90 | ||
| Cell-based (as NLG919) | IDO1 | Human | 83.37 ± 9.59 |
Note: A study identifying this compound as PCC0208009 reported no activity in an enzyme-based assay, which contrasts with other findings. This discrepancy may arise from differing experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway targeted by both inhibitors and a general workflow for evaluating their efficacy.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to T-cell suppression. This compound and navoximod inhibit IDO1.
Caption: A general workflow for evaluating the efficacy of IDO1 inhibitors, from in vitro assays to in vivo tumor models.
Preclinical In Vivo Efficacy
Navoximod has been evaluated in several preclinical tumor models. In mice bearing B16F10 melanoma tumors, navoximod enhanced the anti-tumor responses to vaccination. In combination with doxorubicin, it demonstrated improved therapeutic effects in a 4T1 murine breast cancer model. Furthermore, studies in GL261 and C6 glioma models showed that navoximod, in combination with temozolomide, could enhance anti-tumor effects.
Preclinical in vivo data for this compound (PCC0208009) has also been reported. In glioma models, this compound was shown to enhance the anti-tumor effects of temozolomide by increasing the percentages of CD3+, CD4+, and CD8+ T cells within the tumor.
A direct head-to-head in vivo comparison of this compound and navoximod in the same tumor model has not been identified in the public domain.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (this compound, navoximod) dissolved in DMSO
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance at a wavelength specific for kynurenine (e.g., 321 nm) or use a colorimetric reagent (e.g., Ehrlich's reagent) and measure absorbance at 490 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based IDO1 Inhibition Assay
Objective: To assess the potency of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds (this compound, navoximod) dissolved in DMSO
-
96-well cell culture plate
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Add the test compounds at various concentrations to the cells and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Hydrolyze N-formylkynurenine to kynurenine by adding trichloroacetic acid and incubating at 50°C.
-
Quantify the kynurenine concentration in the supernatant using a colorimetric method (e.g., with Ehrlich's reagent) and measure the absorbance.
-
Calculate the EC50 value by plotting the percentage of inhibition of kynurenine production against the compound concentration.
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of the IDO1 inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10 tumors)
-
Murine tumor cell line (e.g., B16F10 melanoma, GL261 glioma)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound or navoximod) and vehicle control to the respective groups according to a predefined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width^2)/2 is commonly used.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition and overall survival. For pharmacodynamic assessment, plasma and tumor tissue can be collected to measure tryptophan and kynurenine levels.
Conclusion
Both this compound and navoximod are potent inhibitors of IDO1 with demonstrated preclinical efficacy. Based on the available data, this compound appears to have a more potent inhibitory activity in cell-based assays, particularly against murine IDO1. However, navoximod has a more extensive public record of in vivo preclinical and clinical evaluation. The discrepancy in the reported enzymatic activity of this compound highlights the importance of standardized assay conditions for direct comparison. Further head-to-head in vivo studies are necessary to definitively determine the superior compound for clinical development. This guide provides researchers with the foundational information and methodologies to conduct such comparative studies.
References
The Synergistic Potential of MMG-0358 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of metabolic pathway modulation and immune checkpoint blockade represents a promising frontier in immuno-oncology. This guide provides a comparative analysis of MMG-0358, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its potential synergistic effects when combined with immune checkpoint inhibitors.
Disclaimer: As of the latest available information, specific preclinical or clinical data on the combination of this compound with checkpoint inhibitors has not been publicly disclosed. Therefore, this guide will utilize data from other potent, selective IDO1 inhibitors, such as Epacadostat and Navoximod, to illustrate the mechanistic rationale and expected synergistic outcomes. This approach provides a valuable framework for understanding the potential of this compound in combination immunotherapy.
Introduction to IDO1 Inhibition and Checkpoint Blockade
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by unleashing the body's own immune system to fight tumors. However, a significant number of patients do not respond to these therapies, often due to alternative immunosuppressive mechanisms within the tumor microenvironment (TME).
One such mechanism is the metabolic pathway involving the enzyme IDO1.[1] IDO1 is a rate-limiting enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1] Elevated IDO1 activity in the TME leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.
This compound is a potent inhibitor of IDO1, with reported IC50 values of 80 nM for the human enzyme and 2 nM for the mouse enzyme in cellular assays.[2][3] By blocking IDO1, this compound is designed to reverse this immunosuppressive state, making the TME more conducive to an effective anti-tumor immune response. The central hypothesis is that combining an IDO1 inhibitor like this compound with a checkpoint inhibitor will have a synergistic effect, leading to more potent and durable anti-tumor activity than either agent alone.
Mechanism of Synergistic Action
The combination of IDO1 inhibition and checkpoint blockade targets two distinct but complementary immunosuppressive pathways. Checkpoint inhibitors release the "brakes" on T-cell activation, while IDO1 inhibitors remove a key metabolic barrier to T-cell function and survival within the tumor microenvironment.
Below is a diagram illustrating the proposed synergistic mechanism:
Caption: Proposed mechanism of synergy between this compound and anti-PD-1 therapy.
Preclinical Evidence for IDO1 Inhibitor and Checkpoint Inhibitor Synergy
While specific data for this compound is not available, preclinical studies with other potent IDO1 inhibitors have consistently demonstrated synergistic anti-tumor activity when combined with checkpoint blockade.
Comparative Efficacy Data (Proxy)
The following table summarizes representative data from preclinical studies on the combination of IDO1 inhibitors with anti-PD-1/PD-L1 antibodies in syngeneic mouse tumor models.
| IDO1 Inhibitor | Tumor Model | Treatment Groups | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Epacadostat | CT26 (Colorectal) | Vehicle | - | [4] |
| Epacadostat | Moderate TGI | |||
| Anti-PD-1 | Moderate TGI | |||
| Epacadostat + Anti-PD-1 | Significant synergistic TGI | |||
| Navoximod (GDC-0919) | MC38 (Colon) | Vehicle | - | |
| Navoximod | Minimal TGI | |||
| Anti-PD-L1 | Moderate TGI | |||
| Navoximod + Anti-PD-L1 | Significantly enhanced TGI vs single agents |
Comparison of IDO1 Inhibitors
This table provides a comparison of key characteristics of this compound and other IDO1 inhibitors that have been evaluated in combination with checkpoint blockade.
| Feature | This compound | Epacadostat (INCB024360) | Navoximod (GDC-0919) | Linrodostat (BMS-986205) |
| hIDO1 IC50 (cellular) | 80 nM | ~10 nM | 70-90 nM | 1.1 nM |
| Selectivity vs TDO | High (>100 µM) | >1000-fold | High | High |
| Combination Data | Not Publicly Available | Extensive preclinical & clinical data | Preclinical & clinical data | Preclinical & clinical data |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from preclinical studies evaluating IDO1 inhibitors and checkpoint inhibitors.
Syngeneic Mouse Model for Efficacy Studies
A common experimental workflow for evaluating the in vivo efficacy of combination immunotherapy is outlined below.
Caption: General workflow for in vivo preclinical evaluation of combination immunotherapy.
Detailed Protocol Example (based on CT26 model):
-
Cell Line: CT26, a murine colorectal carcinoma cell line.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Implantation: 5 x 10^5 CT26 cells are injected subcutaneously into the right flank of the mice.
-
Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment groups.
-
Dosing:
-
IDO1 Inhibitor (Epacadostat): Administered orally (p.o.) once or twice daily at a dose of 10-100 mg/kg.
-
Checkpoint Inhibitor (Anti-PD-1): Administered intraperitoneally (i.p.) at a dose of 10 mg/kg, typically every 3-4 days.
-
-
Monitoring: Tumor volumes are measured using calipers, and body weight is monitored as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for immunohistochemistry (IHC) or flow cytometry to analyze the infiltration and activation state of immune cells (e.g., CD8+ T cells, Tregs).
Conclusion and Future Directions
The inhibition of the IDO1 pathway stands as a compelling strategy to overcome a key mechanism of immune evasion in the tumor microenvironment. Preclinical data from potent IDO1 inhibitors like Epacadostat and Navoximod strongly support the hypothesis that combination with checkpoint inhibitors can lead to synergistic anti-tumor effects.
This compound, as a potent and selective IDO1 inhibitor, is well-positioned to capitalize on this therapeutic strategy. Future preclinical studies are warranted to directly assess the synergistic potential of this compound with various checkpoint inhibitors in a range of syngeneic tumor models. Key areas of investigation should include:
-
Efficacy in diverse tumor models: Evaluating the combination in models with varying levels of IDO1 expression and different immunological profiles.
-
Pharmacodynamic studies: Correlating drug exposure with target engagement (i.e., reduction of kynurenine levels) and downstream immunological effects.
-
Biomarker discovery: Identifying potential biomarkers that could predict which patients are most likely to respond to this combination therapy.
The successful translation of these preclinical findings to the clinic could offer a new therapeutic option for patients with cancers resistant to checkpoint inhibitor monotherapy.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
MMG-0358: A Potent and Selective Tool for Advancing IDO1 Research
For researchers, scientists, and drug development professionals investigating the role of Indoleamine 2,3-dioxygenase 1 (IDO1) in health and disease, the selection of a precise and reliable tool compound is paramount. This guide provides a comprehensive comparison of MMG-0358 with other notable IDO1 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
This compound has emerged as a highly potent and selective inhibitor of IDO1, an enzyme that plays a critical role in immune regulation and is a key target in cancer immunotherapy.[1][2] Belonging to the 4-aryl-1,2,3-triazole class of inhibitors, this compound offers researchers a valuable tool to dissect the intricate functions of the IDO1 pathway.[3][4][5] This guide will delve into the quantitative performance of this compound in comparison to other well-characterized IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat, providing a clear rationale for its use in both in vitro and cellular studies.
Comparative Analysis of IDO1 Inhibitors
The efficacy of a tool compound is best assessed through a direct comparison of its inhibitory activity against its target. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other leading IDO1 inhibitors in both enzymatic and cellular assays.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. TDO | Reference(s) |
| This compound | Human IDO1 | Enzymatic (pH 7.4) | 71 | >1400-fold | |
| Human IDO1 | Enzymatic (pH 6.5) | 330 | |||
| Human IDO1 | Cellular (unspecified) | 80 | |||
| Mouse IDO1 | Cellular (unspecified) | 2 | >50,000-fold | ||
| Epacadostat | Human IDO1 | Enzymatic | 71.8 | >1000-fold vs TDO & IDO2 | |
| Human IDO1 | Cellular (HeLa) | ~10 | |||
| Mouse IDO1 | Cellular (HEK293/MSR) | 52.4 | |||
| Navoximod (NLG919) | Human IDO1 | Enzymatic (Ki) | 7 | ~20-fold vs TDO | |
| Human IDO1 | Cellular | 75-90 | |||
| Linrodostat (BMS-986205) | Human IDO1 | Enzymatic | 1.7 | >1176-fold vs TDO | |
| Human IDO1 | Cellular (HEK293) | 1.1 | No activity vs murine IDO2 | ||
| Human IDO1 | Cellular (HeLa) | 1.7 | |||
| Human IDO1 | Cellular (SKOV3) | 3.4 |
Understanding the IDO1 Signaling Pathway
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This enzymatic activity has profound implications for the immune system. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can create a tolerogenic microenvironment, a mechanism often exploited by tumors to evade immune surveillance.
References
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition: AGOSR [agosr.com]
Independent Verification and Comparative Analysis of MMG-0358, an Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MMG-0358's IC50 with Alternative IDO1 Inhibitors, Supported by Experimental Data.
This guide provides an independent verification of the half-maximal inhibitory concentration (IC50) of this compound, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The performance of this compound is compared with other well-characterized IDO1 inhibitors, Epacadostat and Navoximod (also known as GDC-0919 or NLG919). All quantitative data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols for key assays are provided.
Comparative IC50 Data for IDO1 Inhibitors
The following table summarizes the IC50 values for this compound and its alternatives against the IDO1 enzyme. It is important to note that a direct, independent verification of this compound's IC50 in a head-to-head comparative study under identical conditions was not found in the reviewed literature. The presented data for this compound is based on the values reported in its initial characterization studies.
| Compound | Target | Assay Type | Reported IC50 (nM) | Source |
| This compound | Human IDO1 | Enzymatic | 330 | [1] |
| Human IDO1 | Cellular | 80 | [1] | |
| Mouse IDO1 | Cellular | 2 | [1] | |
| Epacadostat (INCB024360) | Human IDO1 | Enzymatic | 71.8 | [2][3] |
| Human IDO1 | Cellular (HeLa) | ~10 - 15.3 | ||
| Mouse IDO1 | Cellular | 52.4 - 54.46 | ||
| Navoximod (GDC-0919/NLG919) | Human IDO1 | Enzymatic (recombinant) | 28 | |
| Human IDO1 | Cellular | 70 - 75 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical IDO1 signaling pathway and a general workflow for determining the IC50 of an IDO1 inhibitor.
Caption: IDO1 pathway and point of inhibition.
Caption: Workflow for IC50 determination.
Experimental Protocols
Detailed methodologies for both enzymatic and cellular assays to determine the IC50 of IDO1 inhibitors are provided below. These protocols are based on established methods in the field.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare Assay Buffer: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Add Reagents to Plate: To each well of a 96-well plate, add the test compound at various concentrations.
-
Add Enzyme: Add the purified recombinant IDO1 protein to each well, except for the blank control wells.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Read Absorbance: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at 321 nm.
-
Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of IDO1 activity by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This assay measures the activity of IDO1 in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) and a fixed concentration of L-Tryptophan. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Collect Supernatant: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Calculate IC50: Determine the inhibitor concentration that results in a 50% reduction in kynurenine production compared to the vehicle-treated control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.
References
MMG-0358: A Comparative Analysis of In Vitro and In Vivo Performance in IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, MMG-0358, with other leading IDO1 inhibitors, Epacadostat and Navoximod. The comparison focuses on their performance in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high potency and selectivity for IDO1 in in vitro enzymatic and cellular assays, with nanomolar efficacy. While direct in vivo efficacy data for this compound is not publicly available, this guide presents in vivo data from comparable IDO1 inhibitors, Epacadostat and Navoximod, to provide a relevant context for its potential preclinical and clinical performance. The primary mechanism of action for these inhibitors is the blockade of the IDO1 signaling pathway, which plays a crucial role in tumor immune evasion.
Data Presentation
In Vitro Potency and Selectivity of IDO1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. TDO | Reference |
| This compound | Human IDO1 | Enzymatic | 330 | >300-fold | [1] |
| Human IDO1 | Cellular | 80 | - | [1] | |
| Mouse IDO1 | Cellular | 2 | - | [1] | |
| Epacadostat | Human IDO1 | Enzymatic | ~10 | >1000-fold | |
| Human IDO1 | Cellular | ~10 | - | ||
| Navoximod | Human IDO1 | Enzymatic (Ki) | 7 | - | |
| Human IDO1 | Cellular (EC50) | 75 | - |
In Vivo Efficacy of Comparative IDO1 Inhibitors
| Compound | Animal Model | Tumor Type | Dosing | Key Findings | Reference |
| This compound | Data Not Available | - | - | - | - |
| Epacadostat | CT26 Syngeneic Mice | Colon Carcinoma | 100 mg/kg, oral, twice daily | Significant tumor growth inhibition; Reduced kynurenine levels in plasma and tumor. | |
| Navoximod | B16F10 Syngeneic Mice | Melanoma | - | Enhanced anti-tumor responses in combination with vaccination; Reduced plasma and tissue kynurenine levels. |
Signaling Pathway and Experimental Workflows
The primary target of this compound and its counterparts is the IDO1 enzyme. IDO1 is a key regulator of immune responses. In the tumor microenvironment, cancer cells can upregulate IDO1, leading to the depletion of the essential amino acid tryptophan and the production of metabolites like kynurenine. This process suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing the tumor to evade the immune system. IDO1 inhibitors block this enzymatic activity, thereby restoring anti-tumor immunity.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating IDO1 inhibitors.
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the IDO1 enzyme.
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and a phosphate buffer (pH 6.5).
-
Procedure:
-
The reaction is initiated by adding L-tryptophan to a reaction mixture containing the IDO1 enzyme, the test compound (at various concentrations), and the co-factors in the phosphate buffer.
-
The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
The reaction is stopped by adding trichloroacetic acid.
-
The amount of kynurenine produced is measured spectrophotometrically at a wavelength of 321 nm.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro IDO1 Cellular Assay
This assay assesses the potency of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Line: A human cell line that expresses IDO1, such as IFN-γ-stimulated HeLa cells or SK-OV-3 cells, is used.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with IFN-γ to induce IDO1 expression.
-
The test compound is added at various concentrations, and the cells are incubated for a further 24-48 hours.
-
The supernatant is collected, and the kynurenine concentration is measured. This is often done by adding Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 480 nm.
-
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in kynurenine production, is determined.
In Vivo Tumor Models (General Protocol)
Syngeneic mouse models are commonly used to evaluate the in vivo efficacy of IDO1 inhibitors, as they have a competent immune system.
-
Animal Models:
-
CT26 Colon Carcinoma Model: BALB/c mice are subcutaneously injected with CT26 cells.
-
B16F10 Melanoma Model: C57BL/6 mice are subcutaneously injected with B16F10 cells.
-
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally, typically once or twice daily, for a specified period.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, plasma and tumor tissue can be collected to measure tryptophan and kynurenine levels as a pharmacodynamic marker of IDO1 inhibition.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacodynamic effects are assessed by the reduction in kynurenine levels.
Conclusion
This compound is a highly potent and selective IDO1 inhibitor in in vitro studies. While its in vivo efficacy remains to be publicly reported, the available data for other clinical-stage IDO1 inhibitors, such as Epacadostat and Navoximod, highlight the potential for this class of compounds to inhibit tumor growth and modulate the tumor microenvironment. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel IDO1 inhibitors.
References
MMG-0358: A Highly Selective IDO1 Inhibitor with a Favorable Profile Against a Key Metabolic Enzyme
For researchers, scientists, and drug development professionals, MMG-0358 emerges as a potent and highly selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. This guide provides a comparative analysis of this compound's specificity against other metabolic enzymes, supported by experimental data, detailed protocols, and pathway visualizations.
This compound demonstrates impressive sub-micromolar inhibitory activity against both human and mouse IDO1. Crucially, it exhibits remarkable selectivity over the related enzyme Tryptophan 2,3-dioxygenase (TDO), another key regulator of the kynurenine pathway. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against IDO1 from different species and its selectivity over TDO have been quantified using both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | Assay Type | Species | IC50 (nM) |
| IDO1 | Enzymatic | Human | 71 |
| IDO1 | Cellular | Human | 80 |
| IDO1 | Cellular | Mouse | 2 |
| TDO | Not Specified | Human | >100,000[1] |
| TDO | Not Specified | Mouse | >100,000[1] |
This data clearly illustrates the high potency of this compound against IDO1, with nanomolar efficacy. In stark contrast, the IC50 values against both human and mouse TDO are greater than 100 µM, indicating a selectivity of over 1000-fold for IDO1.
Currently, there is a lack of publicly available data on the specificity of this compound against a broader panel of other metabolic enzymes. Further studies are required to comprehensively characterize its off-target profile.
The IDO1 Signaling Pathway and its Inhibition by this compound
IDO1 is the rate-limiting enzyme in the conversion of the essential amino acid tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This pathway is implicated in creating an immunosuppressive tumor microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive kynurenine metabolites. By inhibiting IDO1, this compound blocks this process, potentially restoring anti-tumor immunity.
Caption: Inhibition of the IDO1-mediated conversion of Tryptophan.
Experimental Methodologies
The determination of this compound's inhibitory activity relies on robust enzymatic and cellular assays. Below are detailed protocols representative of those used in the initial characterization of this inhibitor.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the enzymatic activity of purified recombinant human IDO1.
Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of purified hIDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Add the recombinant hIDO1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 25°C for 15 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 490 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for determining in vitro IDO1 inhibition.
Cellular IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.
Objective: To determine the inhibitory effect of this compound on IDO1 activity in cells.
Materials:
-
HEK293 cells stably expressing human or mouse IDO1
-
Cell culture medium
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
This compound (test compound)
-
96-well cell culture plates
-
HPLC system
Procedure:
-
Seed HEK293 cells expressing either human or mouse IDO1 in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with IFN-γ for 24 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound and L-tryptophan.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Analyze the concentration of kynurenine in the supernatant by HPLC.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the IC50 value.
Caption: Workflow for assessing cellular IDO1 inhibition.
References
A Comparative Benchmarking Guide: MMG-0358 Versus First-Generation IDO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, MMG-0358, against established first-generation IDO inhibitors. The content herein is supported by experimental data to inform research and development decisions in the field of cancer immunotherapy.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.[2] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. First-generation IDO inhibitors, such as indoximod and epacadostat, have been extensively studied in clinical trials. This compound is a newer, potent IDO1 inhibitor that warrants a detailed comparison with these earlier agents.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and first-generation IDO1 inhibitors based on reported half-maximal inhibitory concentration (IC50) values from enzymatic and cellular assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human IDO1 | Enzymatic (pH 7.4) | 71 | |
| Human IDO1 | Enzymatic (pH 6.5) | 330 | ||
| Human IDO1 | Cellular (HeLa) | 80 | ||
| Mouse IDO1 | Cellular (P815) | 2 | ||
| Human TDO | - | >100,000 | ||
| Mouse TDO | Cellular (P815) | >100,000 | ||
| Epacadostat | Human IDO1 | Enzymatic | 71.8 | |
| Human IDO1 | Cellular | 10 | ||
| IDO2/TDO | - | >1000-fold selectivity for IDO1 | ||
| Indoximod (D-1MT) | IDO1 | - | Indirect inhibitor | |
| IDO2 | - | More selective for IDO2 | ||
| Navoximod (GDC-0919) | IDO1 | Enzymatic (Ki) | 7 | |
| IDO1 | Cellular (EC50) | 75 | ||
| TDO | - | ~20-fold selectivity for IDO1 | ||
| Linrodostat (BMS-986205) | IDO1 | - | ~2 (Irreversible) |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: General Experimental Workflows for IDO1 Inhibitor Screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 protein
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified recombinant IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test compounds
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HeLa cells) and allow them to adhere overnight.
-
The next day, treat the cells with IFN-γ (e.g., 10 ng/mL for HeLa cells) to induce IDO1 expression.
-
Add the test compounds at various concentrations to the wells.
-
Add L-tryptophan to the culture medium.
-
Incubate the cells for 24-48 hours.
-
Collect the cell supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Add DMAB reagent and measure the absorbance at 480 nm.
-
Calculate the IC50 value based on the reduction of kynurenine production.
In Vivo Tumor Models
In vivo studies are crucial for evaluating the anti-tumor efficacy of IDO1 inhibitors. A common model is the syngeneic mouse tumor model.
General Protocol Outline:
-
Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) into immunocompetent mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size. Randomize mice into treatment and control groups.
-
Dosing Regimen: Administer the IDO1 inhibitor (e.g., this compound) and/or other therapies (e.g., checkpoint inhibitors) according to a predetermined schedule (e.g., daily oral gavage). The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect plasma and tumor tissue to measure the ratio of kynurenine to tryptophan (Kyn/Trp) as a biomarker of IDO1 inhibition.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Overall survival can also be monitored.
-
Immunophenotyping: Analyze immune cell populations within the tumor and spleen by flow cytometry to assess the immunological effects of the treatment.
Conclusion
This compound demonstrates potent inhibition of both human and mouse IDO1 in cellular assays, with an IC50 in the low nanomolar range for the murine enzyme. Notably, it exhibits high selectivity for IDO1 over TDO. In comparison, first-generation inhibitors like epacadostat also show potent IDO1 inhibition. However, the clinical development of several first-generation IDO1 inhibitors has faced challenges, highlighting the need for novel agents with potentially improved pharmacological profiles. The preclinical data for this compound suggests it is a promising candidate for further investigation as a cancer immunotherapeutic agent. The provided experimental protocols offer a framework for the continued evaluation and comparison of this compound and other novel IDO inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for MMG-0358: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of MMG-0358, a potent inhibitor of indolamine 2,3-dioxygenase 1 (IDO1).
This compound, also known as ML358, with the chemical name 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol, requires careful management due to its identified health and environmental hazards. Adherence to the following procedural guidance is critical for safe and compliant disposal.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal.[1] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is crucial to prevent the release of this compound into the environment, as it should not be allowed to enter sewers or surface and ground water.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Causes serious eye irritation.[1] |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile rubber). | Causes skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated. | May cause respiratory irritation. |
| Skin and Body Protection | Laboratory coat. | To prevent skin contact. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Halogenated Waste Stream: this compound is a halogenated organic compound due to the presence of chlorine. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.
-
Avoid Mixing: Do not mix this compound with non-halogenated waste. Commingling different waste streams can complicate the disposal process and increase costs. Also, avoid mixing with incompatible materials such as strong acids, bases, and oxidizing agents.
Step 2: Waste Collection and Labeling
All waste materials contaminated with this compound must be collected and labeled according to hazardous waste regulations.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as pipette tips, tubes, and gloves, in a sealable, puncture-proof container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol)". The label should also indicate the associated hazards (e.g., Toxic, Irritant).
Step 3: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secure Storage: The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak.
Step 4: Professional Disposal
The final step is the transfer of the hazardous waste to a licensed environmental disposal company.
-
High-Temperature Incineration: The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration. This process effectively destroys the toxic organic components.
-
Licensed Disposal Service: Arrange for a pickup of the hazardous waste by a certified hazardous waste management service. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from Safety Data Sheets. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The procedures are a synthesis of best practices for the disposal of toxic, halogenated organic compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development.
References
Navigating the Safe Handling and Disposal of MMG-0358
Essential protocols for researchers and drug development professionals in the laboratory setting, ensuring operational safety and logistical clarity when working with the potent IDO1 inhibitor, MMG-0358. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, use, and disposal of this compound, fostering a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.
| Protection Type | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile rubber). | Causes skin irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or dust particles. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated.[1] | May cause respiratory irritation.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Procedures
A designated area for handling this compound, preferably within a chemical fume hood, is essential.[1] All personnel must be trained on its hazards and have a thorough understanding of the Safety Data Sheet (SDS) before commencing any work.
Pre-Handling Checklist:
-
Training Verification: Confirm all personnel involved have read and understood the SDS for this compound.
-
Area Designation: Secure a specific, well-ventilated area for handling, ideally within a chemical fume hood.
-
PPE Inspection: Before use, meticulously inspect all PPE for any signs of damage or wear.
Handling the Compound:
-
General Handling: Avoid prolonged or repeated exposure. Do not eat, drink, or smoke in the handling area.
-
Weighing: When weighing the solid compound, perform this task in a ventilated enclosure to minimize the risk of dust inhalation.
-
Solution Preparation: To prevent splashing, add the solid compound to the solvent slowly.
Emergency Procedures: Spills and Exposure
Spill Response:
-
Small Spills (Solid): Carefully sweep up the material, taking care to avoid generating dust. Place the collected solid in a sealed container for proper disposal.
-
Large Spills (Solid): Evacuate the immediate area and adhere to established emergency protocols.
-
Solution Spills: Absorb the liquid spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Material: Dispose of all waste material in strict accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system or groundwater.
-
Contaminated Containers: Handle contaminated containers with the same precautions as the product itself and dispose of them accordingly.
Experimental Protocols
This compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Key experiments involving this compound typically include in vitro enzymatic assays and cell-based assays to determine its inhibitory activity.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Inhibitor Addition: Add this compound at various concentrations to the appropriate wells.
-
Enzyme Initiation: Initiate the reaction by adding purified recombinant IDO1 enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as trichloroacetic acid.
-
Kynurenine Measurement: Measure the absorbance of the resulting kynurenine at a wavelength of 321 nm.
-
Data Analysis: Calculate the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%.
Cell-Based IDO1 Assay
This assay assesses the potency of this compound in a more physiologically relevant cellular environment.
-
Cell Seeding: Seed cells known to express IDO1 (e.g., HeLa cells or IFN-γ stimulated cancer cell lines) into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with an inducing agent, typically interferon-gamma (IFN-γ), to stimulate IDO1 expression.
-
Inhibitor Treatment: Add varying concentrations of this compound to the cells.
-
L-Tryptophan Addition: Add L-tryptophan, the substrate for IDO1, to the cell culture medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for tryptophan metabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, often using a colorimetric assay (e.g., Ehrlich's reagent) or by HPLC.
-
Data Analysis: Determine the IC50 value of this compound in the cellular context.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
